3-Iodo-2-methylphenylacetic acid CAS number and molecular weight
High-Value Scaffold for Cross-Coupling and Lead Optimization [1][] Part 1: Executive Summary & Chemical Identity 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) is a specialized halogenated aromatic carboxylic acid...
Author: BenchChem Technical Support Team. Date: February 2026
High-Value Scaffold for Cross-Coupling and Lead Optimization [1][]
Part 1: Executive Summary & Chemical Identity
3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) is a specialized halogenated aromatic carboxylic acid used primarily as a versatile intermediate in medicinal chemistry.[1][][3] Its structural value lies in its dual-functionality:
The Carboxylic Acid Tail: Allows for amide coupling, esterification, and bioisosteric replacement (e.g., tetrazoles), essential for modulating solubility and target binding (pharmacophores).[]
The Aryl Iodide Motif: Located at the meta position relative to the acetic acid chain, the iodine atom serves as a highly reactive "handle" for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).[]
The Ortho-Methyl Group: This substituent introduces steric bulk, potentially restricting bond rotation (conformation locking) and blocking metabolic oxidation at the sensitive ortho position, a common strategy in ADME optimization.[]
Chemical Specifications Table
Property
Data
Chemical Name
3-Iodo-2-methylphenylacetic acid
CAS Number
1261554-90-8
Molecular Weight
276.07 g/mol
Molecular Formula
C₉H₉IO₂
Appearance
White to pale yellow crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Purity Standard
Typically ≥95% (HPLC) for synthetic applications
InChI Key
GBZDCTCZIOBMJR-UHFFFAOYSA-N
Part 2: Synthesis Methodology
Protocol: Alkaline Hydrolysis of 2-(3-iodo-2-methylphenyl)acetonitrile
While direct iodination of 2-methylphenylacetic acid often leads to regioisomeric mixtures (favoring the para position), the most reliable synthetic route for high-purity 3-iodo-2-methylphenylacetic acid is the hydrolysis of its nitrile precursor.[] This method ensures the halogen position is fixed prior to the formation of the acid.
Rationale
Regiocontrol: Starting with the pre-functionalized nitrile avoids the selectivity issues of electrophilic aromatic substitution on the acid.
Scalability: Alkaline hydrolysis is robust and avoids the use of harsh oxidants required in other methods (e.g., Willgerodt-Kindler).[]
Base: Sodium Hydroxide (NaOH), 4.0 M aqueous solution (5.0 equiv)[]
Solvent: Ethanol (EtOH) or 1,4-Dioxane (to ensure solubility of the organic nitrile)[1][]
Acid: Hydrochloric Acid (HCl), 2.0 M (for workup)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitrile substrate in Ethanol (approx. 5 mL per mmol substrate).
Hydrolysis: Add the 4.0 M NaOH solution. The mixture typically becomes biphasic or cloudy.
Reflux: Heat the reaction mixture to reflux (approx. 80–90°C) for 4–6 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes) until the starting nitrile spot disappears.
Concentration: Allow the mixture to cool to room temperature. Remove the bulk of the Ethanol under reduced pressure (rotary evaporator).
Extraction (Impurity Removal): Dilute the remaining aqueous residue with water. Wash with Diethyl Ether (2 x 10 mL) to remove unreacted non-polar impurities. Discard the organic (ether) layer.
Acidification (Precipitation): Cool the aqueous layer in an ice bath (0°C). Slowly add 2.0 M HCl dropwise with stirring until the pH reaches ~1–2. The product should precipitate as a white/off-white solid.
Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water to remove excess salts (NaCl).
Drying: Dry the solid in a vacuum oven at 45°C overnight to yield the target acid.
Self-Validating Checkpoints
pH Check: During acidification, ensure pH < 2. If the solution is not acidic enough, the product remains as the soluble sodium carboxylate salt.[]
NMR Verification: The methylene protons (
) adjacent to the carboxylic acid typically appear as a singlet around 3.6–3.8 ppm in NMR (DMSO-).[1] The disappearance of the nitrile stretch (~2250 cm⁻¹) in IR confirms hydrolysis.
Part 3: Visualization of Synthesis & Application
The following diagram illustrates the synthesis pathway and the downstream utility of the iodine "handle" in drug discovery.
Figure 1: Synthetic pathway from nitrile precursor and divergent applications in lead optimization.[1][]
Part 4: Applications in Drug Development
The "Privileged" Nature of the Scaffold
Palladium-Catalyzed Cross-Coupling
The 3-iodo substituent is chemically distinct from the carboxylic acid, allowing for orthogonal functionalization.[1][] In a typical drug discovery campaign, this molecule is used to synthesize Biaryl Acetic Acid derivatives (e.g., analogs of NSAIDs like Diclofenac or Lumiracoxib).[]
Mechanism: The oxidative addition of a Pd(0) catalyst into the C–I bond is facile, occurring faster than C–Br or C–Cl insertion.[] This allows researchers to couple complex heteroaryl boronic acids (Suzuki) or alkynes (Sonogashira) under mild conditions, preserving the carboxylic acid moiety.[]
Metabolic Stability via Methylation
The 2-methyl group is not merely structural; it is a strategic "metabolic blocker."[1]
Problem: Phenylacetic acids are prone to hydroxylation at the ortho positions by Cytochrome P450 enzymes.
Solution: The 2-methyl group physically blocks one ortho site and sterically hinders the other, potentially extending the half-life (
) of the drug candidate.[]
Bioisosterism
The carboxylic acid group (
) is often converted into bioisosteres to improve membrane permeability:
Hydroxamic Acids: For histone deacetylase (HDAC) inhibition.
Acyl Sulfonamides: To increase potency while maintaining acidity.
References
National Institutes of Health (NIH). (2011). Iodide-catalyzed reductions: development of a synthesis of phenylacetic acids. PubMed. Retrieved from [Link]
An In-Depth Technical Guide to the Chemical Structure Analysis of 3-Iodo-2-methylphenylacetic Acid
Introduction 3-Iodo-2-methylphenylacetic acid is a substituted aromatic carboxylic acid, a class of molecules pivotal in medicinal chemistry and drug development. Phenylacetic acid derivatives are known to be building bl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Iodo-2-methylphenylacetic acid is a substituted aromatic carboxylic acid, a class of molecules pivotal in medicinal chemistry and drug development. Phenylacetic acid derivatives are known to be building blocks for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The introduction of a methyl group and a heavy halogen atom like iodine into the phenylacetic acid scaffold significantly alters its physicochemical properties, such as lipophilicity and steric hindrance, which in turn can modulate its biological activity and metabolic profile.
Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. For a molecule like 3-Iodo-2-methylphenylacetic acid, confirming the precise arrangement of the iodo, methyl, and acetic acid moieties on the phenyl ring is critical. An incorrect isomeric assignment could lead to drastic differences in pharmacological efficacy, toxicity, and patentability. This guide provides a comprehensive, multi-technique approach to the structural verification of 3-Iodo-2-methylphenylacetic acid, grounded in the principles of modern analytical chemistry. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by Elemental Analysis, to build an unshakeable structural proof.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the first step in its analysis. These properties influence choices regarding solvents for spectroscopy, chromatographic conditions, and handling procedures. The table below summarizes the key properties of 3-Iodo-2-methylphenylacetic acid and its close analogues for comparative context.
The structural elucidation of a novel or synthesized compound is not a linear process but rather a puzzle where pieces of evidence from different analytical techniques are fitted together. The causality for this integrated approach is rooted in the orthogonality of the information provided by each technique. Mass spectrometry provides the molecular weight and elemental formula, infrared spectroscopy identifies functional groups, and NMR spectroscopy reveals the carbon-hydrogen framework and connectivity.
Caption: Integrated workflow for the structural elucidation of 3-Iodo-2-methylphenylacetic acid.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first and most critical step in analyzing an unknown compound is to determine its elemental formula. Low-resolution mass spectrometry can be misleading, as multiple formulas can correspond to a given nominal mass. High-resolution mass spectrometry (HRMS), particularly with analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy to within a few parts per million (ppm).[4][5] This precision is essential to confidently distinguish the correct elemental formula from other possibilities, which is especially important for halogenated compounds where the mass defect of iodine is significant.
Experimental Protocol: LC-HRMS
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
Chromatography: Use a C18 reverse-phase column. A typical gradient elution might start at 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over several minutes. This separates the analyte from potential impurities.[6]
Mass Spectrometry: Operate the mass spectrometer in both positive and negative electrospray ionization (ESI) modes. The negative mode is often more sensitive for carboxylic acids.
Data Acquisition: Acquire full scan mass spectra from m/z 100-500. Ensure the mass resolution is set to >100,000 to achieve high mass accuracy.[7]
Data Analysis: Use the instrument's software to calculate the elemental composition for the observed accurate mass of the molecular ion.
Expected Data & Interpretation
Ion Mode
Ion Type
Calculated Exact Mass (C₉H₉IO₂)
Expected Observed Mass (± 5 ppm)
Negative
[M-H]⁻
274.95782
274.95644 - 274.95920
Positive
[M+H]⁺
276.97347
276.97209 - 276.97485
Positive
[M+Na]⁺
298.95542
298.95393 - 298.95691
The primary piece of evidence from HRMS is the confirmation of the elemental formula C₉H₉IO₂ . This immediately validates the presence of one iodine atom and provides the framework of carbon, hydrogen, and oxygen atoms that must be accounted for in subsequent spectroscopic analyses.
Fragmentation Analysis (MS/MS):
By selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID), we can gain structural insights. The C-I bond is the weakest carbon-halogen bond, making it a potential fragmentation point.[8] However, the most common fragmentation for phenylacetic acids is the loss of the carboxyl group.
Loss of CO₂ (decarboxylation): The ion at m/z 230.9673 [M-H-CO₂]⁻ would correspond to the 3-iodo-2-methylbenzyl anion.
Loss of the entire acetic acid side chain: Cleavage of the bond between the phenyl ring and the methylene group is also possible.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The principle is that chemical bonds vibrate at specific, characteristic frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the bonds present.[9] For 3-Iodo-2-methylphenylacetic acid, we expect to see clear signatures for the carboxylic acid group and the substituted aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Sample Preparation: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal. No extensive sample preparation like creating KBr pellets is typically needed for modern ATR accessories.[9]
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the instrument itself.
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Expected Data & Interpretation
The FTIR spectrum provides a molecular "fingerprint" and confirms the presence of key functional groups.
Wavenumber (cm⁻¹)
Vibration Type
Expected Appearance
Rationale
~3300-2500
O-H stretch (Carboxylic Acid)
Very broad and strong
Characteristic of the hydrogen-bonded dimer of a carboxylic acid.
~3050-3000
Aromatic C-H stretch
Medium to weak, sharp
Indicates C-H bonds on the phenyl ring.
~2950-2850
Aliphatic C-H stretch
Medium to weak, sharp
Corresponds to the -CH₂- and -CH₃ groups.
~1710-1680
C=O stretch (Carboxylic Acid)
Very strong and sharp
Signature peak for the carbonyl group in a carboxylic acid dimer.
~1600, ~1475
Aromatic C=C stretch
Medium, sharp
Confirms the presence of the benzene ring.
~1420, ~920
O-H bend (Carboxylic Acid)
Medium, broad
Further evidence of the carboxylic acid group.
~1300-1200
C-O stretch (Carboxylic Acid)
Strong
Associated with the carbon-oxygen single bond of the acid.
~800-700
Aromatic C-H out-of-plane bend
Strong
The exact position can hint at the substitution pattern (1,2,3-trisubstituted).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Iodo-2-methylphenylacetic acid, ¹H NMR will define the number and types of protons and their neighboring relationships, while ¹³C NMR will map out the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: Accurately weigh 10-20 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, high-quality 5 mm NMR tube.[10][11] CDCl₃ is a good first choice for many organic molecules.
Internal Standard: The solvent peak serves as a primary reference. Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), though it is often unnecessary with modern spectrometers that reference the residual solvent signal.
Instrument Setup: The experiment is run on a spectrometer (e.g., 400 MHz). The process involves inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve high homogeneity and resolution.[12]
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The structure (3-Iodo-2-methylphenylacetic acid) has three distinct proton environments in the aromatic region, one methylene group, and one methyl group.
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~10-12
Broad Singlet
1H
-COOH
Carboxylic acid protons are acidic, often broad, and their chemical shift is concentration-dependent.
~7.6-7.7
Doublet (d)
1H
H-4
This proton is deshielded by the adjacent iodine atom. It is coupled to H-5.
~7.2-7.3
Doublet (d)
1H
H-6
This proton is ortho to the electron-donating methyl group. It is coupled to H-5.
~7.0-7.1
Triplet (t)
1H
H-5
This proton is coupled to both H-4 and H-6, appearing as a triplet.
~3.7
Singlet (s)
2H
-CH₂-
Methylene protons adjacent to a phenyl ring and a carbonyl group typically appear in this region.
~2.4
Singlet (s)
3H
-CH₃
Methyl group attached to an aromatic ring.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The molecule has 9 unique carbon atoms.
Chemical Shift (δ, ppm)
DEPT-135 Phase
Assignment
Rationale
~175-180
-
C=O
Carboxylic acid carbonyl carbon.
~140-142
-
C-2 (Ar)
Aromatic carbon bearing the methyl group.
~138-140
+
C-4 (Ar)
Aromatic CH, deshielded by iodine.
~134-136
-
C-1 (Ar)
Aromatic carbon bearing the acetic acid side chain.
~128-130
+
C-6 (Ar)
Aromatic CH.
~126-128
+
C-5 (Ar)
Aromatic CH.
~95-100
-
C-3 (Ar)
Aromatic carbon directly bonded to iodine, showing a strong shielding effect.
~40-42
-
-CH₂-
Methylene carbon.
~20-22
+
-CH₃
Methyl carbon.
Confirmatory Analysis: Elemental Analysis
Trustworthiness: While HRMS provides a highly accurate elemental formula, combustion-based elemental analysis offers an orthogonal confirmation of the elemental composition (C, H).[13] For organoiodine compounds, determining the iodine content provides a robust, independent verification of the structure.[8] This is a self-validating system; the percentages of C and H determined by combustion must align with the formula derived from HRMS.
Methodology
The analysis is typically performed by specialized analytical service laboratories. A small, precisely weighed amount of the sample is combusted in an oxygen-rich environment. The resulting gases (CO₂, H₂O) are quantified to determine the percentage of carbon and hydrogen. Halogen content can be determined by methods such as titration after combustion.
Experimental results within ±0.4% of these theoretical values are considered confirmation of the elemental composition.
Conclusion: Synthesizing the Evidence
The structural elucidation of 3-Iodo-2-methylphenylacetic acid is achieved through a logical, multi-faceted analytical approach. Each technique provides a unique and essential piece of the structural puzzle, and their collective agreement provides a high degree of confidence in the final assignment.
HRMS establishes the correct and unique elemental formula, C₉H₉IO₂.
FTIR confirms the presence of the critical functional groups: a carboxylic acid and a substituted aromatic ring.
¹H and ¹³C NMR assemble the atomic framework, showing a 1,2,3-trisubstituted benzene ring, and definitively placing the methyl group at C-2, the iodine at C-3, and the acetic acid moiety at C-1 based on chemical shifts and coupling patterns.
Elemental Analysis provides an independent, quantitative confirmation of the mass percentages of the constituent elements, validating the formula proposed by HRMS.
Together, these data points form a self-validating system that unambiguously confirms the structure as 3-Iodo-2-methylphenylacetic acid, providing the necessary assurance for researchers, scientists, and drug development professionals to proceed with their work.
References
Cheméo. (n.d.). Phenylacetic acid, 2-methylphenyl ester. Retrieved February 15, 2026, from [Link]
LookChem. (n.d.). 3-Iodophenylacetic acid. Retrieved February 15, 2026, from [Link]
University of Florida. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved February 15, 2026, from [Link]
Esposito, S., et al. (2021). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Molecules, 26(16), 4949. [Link]
Moreira, J. L., & Santos, L. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421-425. [Link]
Moreira, J. L., & Santos, L. (2005). Analysis of organic acids in wines by Fourier-transform infrared spectroscopy. Analytical and Bioanalytical Chemistry, 382(2), 421-425. [Link]
Regmi, U., Rai, K. P., & Palma, M. (2012). Determination of Organic Acids in Wine and Spirit Drinks by Fourier Transform Infrared (FT-IR) Spectroscopy. Journal of Food Science and Technology Nepal, 7, 36-43. [Link]
Jia, L., & Liu, X. (2012). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America, 30(11), 958-967. [Link]
Regmi, U., Rai, K. P., & Palma, M. (2014). Determination of Organic Acids in Wine and Spirit Drinks by Fourier Transform Infrared (FT-IR) Spectroscopy. Journal of Food Science and Technology Nepal, 7. [Link]
Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved February 15, 2026, from [Link]
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). FTIR spectra of the reaction products in three solvents. Retrieved February 15, 2026, from [Link]
Alwsci. (2025). How To Prepare And Run An NMR Sample. Retrieved February 15, 2026, from [Link]
Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved February 15, 2026, from [Link]
Springer Nature Experiments. (n.d.). High-Resolution Mass Spectrometry for Untargeted Drug Screening. Retrieved February 15, 2026, from [Link]
Hughes, N. (n.d.). High Resolution Mass Spectrometry for Drug Discovery and Development. Retrieved February 15, 2026, from [Link]
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved February 15, 2026, from [Link]
Chetwynd, A. J., et al. (2019). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 164, 555-562. [Link]
Li, J., et al. (2021). Enrichment of Geogenic Organoiodine Compounds in Alluvial-Lacustrine Aquifers: Molecular Constraints by Organic Matter. Environmental Science & Technology, 55(13), 8829-8839. [Link]
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ResearchGate. (n.d.). Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Retrieved February 15, 2026, from [Link]
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Author: BenchChem Technical Support Team. Date: February 2026
Topic: Safety Data Sheet (SDS) for 3-Iodo-2-methylphenylacetic acid handling
Content Type: Technical Stewardship Guide & Whitepaper
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Specialists
Executive Summary & Compound Rationale
In the landscape of drug discovery, 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) serves as a high-value scaffold. Its utility lies in the orthogonal reactivity of its functional groups: the carboxylic acid provides a handle for amide coupling or esterification, while the aryl iodide facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira).
However, this dual functionality introduces specific handling risks. The lability of the Carbon-Iodine (C-I) bond requires strict protection against photolytic cleavage, while the acidic moiety necessitates controls against tissue corrosion. This guide moves beyond standard compliance, offering a mechanistic approach to safety and stability.
Chemical Identity & Physiochemical Profiling
Data consolidated from structural analysis and analog behavior.
Acidic Irritation: Upon contact with mucous membranes, the carboxylic acid protonates cell surface proteins, leading to denaturation and inflammatory responses.
Iodine Sensitization: If the compound degrades, free iodine (
) is a potent oxidizer and sensitizer. Chronic exposure to organoiodides can occasionally lead to "iodism" (skin rashes, metallic taste), though this is rare with high-MW intermediates.
Lipophilicity: The methyl and iodo substituents increase lipophilicity compared to phenylacetic acid, potentially enhancing dermal absorption rates.
Strategic Handling & Engineering Controls
Objective: Prevent exposure and maintain compound integrity.
Engineering Controls[5]
Primary Containment: All weighing and transfer operations must occur within a Class II Fume Hood or a Powder Containment Balance Enclosure.
Face Velocity: Maintain 0.5 m/s (100 fpm) to ensure capture of fine particulates.
Static Control: Use an ionizing bar during weighing. Halogenated aromatics can accumulate static charge, leading to powder scattering.
Personal Protective Equipment (PPE) Matrix
Hands: Double-gloving recommended.
Inner: Nitrile (4 mil).
Outer: Nitrile (4-8 mil) or Neoprene.
Rationale: While nitrile provides good splash protection, the lipophilic nature of the aryl iodide suggests double layers prevent permeation during prolonged handling.
Eyes: Chemical splash goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of acidic dust entering the tear duct.
Respiratory: If handling >10 grams outside a hood (not recommended), use a P100 particulate respirator.
Workflow Visualization: Safe Handling Protocol
The following diagram outlines the decision logic for handling synthesis-grade organoiodides.
Figure 1: Decision logic for handling 3-Iodo-2-methylphenylacetic acid, emphasizing visual quality checks for iodine degradation.
Emergency Response Protocols
Self-validating response systems for spills and exposure.
Spill Management (Solid State)
Isolate: Evacuate the immediate area (3-meter radius).
Protect: Don PPE (Goggles, Double Gloves, N95/P100 mask).
Neutralize (Optional but recommended): Cover the spill with a weak base like Sodium Carbonate (
) or Sodium Bicarbonate. This neutralizes the carboxylic acid functionality.[5]
Collect: Sweep carefully to avoid dust generation. Do not use a vacuum unless it is HEPA-filtered and explosion-proof.
Decontaminate: Wipe the surface with 10% Sodium Thiosulfate solution.
Why? Thiosulfate reduces any free iodine (
) to colorless iodide (), providing visual confirmation that the hazard is removed.
First Aid
Eye Contact: Rinse immediately for 15 minutes.[2][3][6][7] Critical: Lift eyelids to wash out acidic particles trapped in the conjunctiva.
Skin Contact: Wash with soap and water.[2][3][7] If skin turns yellow/brown, it indicates iodine absorption; treat with a thiosulfate wash if available, otherwise continue soap/water.
Storage & Stability Logic
Preserving the C-I Bond.
The 3-position iodine is electronically enriched by the 2-methyl group (via hyperconjugation) but remains the weak link.
Light Exclusion: Store in Amber Glass vials. UV light causes homolytic cleavage of the C-I bond, generating aryl radicals and free iodine.
Temperature: Store at 2–8°C (Refrigerated) for long-term storage (>1 month). Room temperature is acceptable for active use.
Atmosphere: Store under Argon or Nitrogen. Oxygen can accelerate the decomposition of aryl iodides in the presence of light.
Incompatibilities:
Strong Oxidizers: Risk of hypervalent iodine formation.[2]
Strong Bases: Will deprotonate the carboxylic acid (exothermic).
Storage Logic Diagram
Figure 2: Causal relationship between environmental factors and compound degradation, dictating storage protocols.
References
Wikipedia. (2025). Organoiodine chemistry and bond lability. Retrieved February 15, 2026, from [Link]
ILPI. (n.d.). The MSDS HyperGlossary: Carboxylic Acid Handling. Retrieved February 15, 2026, from [Link]
Introduction: The Strategic Role of Halogenation in Phenylacetic Acid Scaffolds
An In-Depth Technical Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Halogenated Phenylacetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications
Phenylacetic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including widely used non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, antibiotics, and plant growth regulators.[1][2][3] The core structure, consisting of a phenyl ring linked to a carboxylic acid group by a methylene spacer, offers a versatile template for chemical modification.[4][5] Among the various synthetic strategies employed to fine-tune the properties of these molecules, halogenation stands out as a powerful and frequently utilized tool.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenylacetic acid framework can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[6] This modulation is often critical for enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. For instance, halogenation can lead to increased membrane permeability and can introduce specific, favorable interactions with target proteins, such as halogen bonding.[6][7] However, this strategy is not without its challenges, as halogenation can also introduce new metabolic pathways that may lead to toxicity.[6][8]
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of halogenated phenylacetic acid derivatives. We will delve into advanced synthetic methodologies, dissect the intricate structure-activity and structure-toxicity relationships, and examine the analytical techniques essential for their characterization and quantification. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical and comprehensive resource for harnessing the potential of this important class of compounds.
Part 1: Strategic Synthesis of Halogenated Phenylacetic Acid Derivatives
The synthesis of halogenated phenylacetic acids requires careful consideration of regioselectivity—whether the halogen is to be installed on the aromatic ring or at the α-carbon adjacent to the carboxylic acid. The choice of method depends on the desired substitution pattern and the electronic nature of other substituents on the phenyl ring.
α-Halogenation: Selective Functionalization of the Benzylic Position
The direct introduction of a halogen at the α-position of phenylacetic acids is a valuable transformation, yielding versatile synthons for further elaboration.[9][10]
The Hell-Volhard-Zelinsky (HVZ) halogenation is the traditional method for α-halogenating carboxylic acids.[9] The mechanism involves the in-situ formation of an acyl halide, which then enolizes and undergoes electrophilic attack by a halogen.
Caption: Simplified mechanism of the Hell-Volhard-Zelinsky reaction.
Causality and Limitations: For phenylacetic acid and its derivatives, the classical HVZ reaction is often problematic. The reaction conditions, which involve an electrophilic halogen source (e.g., Br₂), can lead to a significant side reaction: electrophilic aromatic substitution on the electron-rich phenyl ring.[10] This lack of selectivity complicates purification and reduces the yield of the desired α-halogenated product, making the method impractical for many substituted phenylacetic acids.
To overcome the selectivity issues of the HVZ reaction, a more efficient method utilizing trichloroisocyanuric acid (TCCA) as the chlorine source and catalytic phosphorus trichloride (PCl₃) has been developed.[9][10] This approach offers high yields and excellent α-selectivity, even for phenylacetic acids with electron-withdrawing or weakly electron-donating groups, under solvent-free conditions.[9][11]
Experimental Protocol: α-Chlorination of p-Chlorophenylacetic Acid [9]
Reaction Setup: In a round-bottom flask, combine p-chlorophenylacetic acid (1.0 g) and PCl₃ (0.1 molar equivalents) at room temperature.
Acyl Chloride Formation: Stir the mixture for 10 minutes. The PCl₃ catalyzes the formation of a small amount of acyl chloride, which is crucial for the subsequent steps.
Chlorination: Add trichloroisocyanuric acid (TCCA, 0.5-0.6 molar equivalents) to the mixture. The reaction is typically exothermic. Maintain the reaction temperature and stir for 1.5 hours.
Work-up: Upon completion, the reaction mixture will contain the solid byproduct, cyanuric acid. Add an appropriate organic solvent (e.g., diethyl ether) to dissolve the product.
Purification: Filter the mixture to remove the insoluble cyanuric acid. Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α,4-dichlorophenylacetic acid. Further purification can be achieved by recrystallization.
Causality and Advantages: This method's success lies in its mechanism and conditions. The reaction proceeds rapidly under solvent-free conditions, minimizing waste. TCCA serves as a cost-effective and stable chlorine source.[10] Crucially, this protocol avoids the strongly electrophilic conditions that favor aromatic chlorination, providing direct access to valuable α-chlorinated synthons that were previously difficult to prepare.[9]
Caption: Comparison of α-halogenation methods and a pathway for ring halogenation.
Ring Halogenation: Modifying the Aromatic Core
Introducing halogens onto the phenyl ring is fundamental to creating many NSAIDs and other biologically active derivatives. This is typically achieved not by direct halogenation of phenylacetic acid itself (which can be unselective), but by using pre-halogenated starting materials.
A robust strategy involves the Palladium-catalyzed Suzuki coupling reaction.[12] This allows for the construction of the phenylacetic acid scaffold from a halogenated aryl building block.
Precursor Synthesis: A commercially available or synthesized halogenated aryl boronic acid (or its ester equivalent) is used as a key building block. For instance, a halogenated aniline can be converted into the corresponding boronic ester.
Coupling Reaction: The aryl boronic ester is coupled with an alkyl bromoacetate derivative in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃).
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final ring-halogenated phenylacetic acid.
Causality and Versatility: The Suzuki coupling offers exceptional versatility. It allows for the precise placement of halogens and other substituents on the aromatic ring by simply choosing the appropriate boronic acid precursor. This Csp²-Csp³ coupling is a powerful tool for building molecular complexity and generating diverse libraries of compounds for SAR studies.[12]
Part 2: Structure-Activity Relationships and Biological Effects
The position and identity of the halogen atom(s) on the phenylacetic acid scaffold have a profound impact on biological activity. This relationship is most extensively studied in the context of NSAIDs but extends to other therapeutic areas.
Anti-inflammatory Activity: The Case of Diclofenac
Many halogenated phenylacetic acid derivatives function as potent NSAIDs.[13][14] The archetypal example is Diclofenac, a 2-[(2,6-dichlorophenyl)amino]phenylacetic acid.[14] Its anti-inflammatory, analgesic, and antipyretic properties stem from the inhibition of cyclooxygenase (COX) enzymes.
Structure-Activity Relationship (SAR) Insights:
2,6-Dichloro Substitution: The two chlorine atoms on the aniline ring are critical. They force the two aromatic rings into a non-planar conformation, which is essential for fitting into the active site of the COX enzymes.
Halogen Bonding: The chlorine atoms can participate in halogen bonding, a non-covalent interaction between the halogen and a nucleophilic atom (like an oxygen or nitrogen) in the enzyme's active site, thereby enhancing binding affinity.[7]
Lipophilicity: Halogenation increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[6]
A study investigating a series of 2-phenylaminophenylacetic acid derivatives found that structural changes, including halogenation, had a pronounced effect on both COX inhibition and cytotoxicity.[8] This highlights the delicate balance that must be achieved between enhancing potency and maintaining a safe therapeutic window.
Neuroprotective Properties
Beyond inflammation, certain halogenated derivatives have shown promise as neuroprotective agents. Studies on halogenated derivatives of L-phenylalanine (a close structural relative) have demonstrated that compounds like 3,5-dibromo-L-tyrosine can protect the brain during ischemic conditions.[15]
Mechanism of Action: These compounds attenuate excitatory glutamatergic synaptic transmission.[15] Overactivation of glutamate receptors is a key mechanism of neuronal damage during a stroke or other ischemic events. By depressing this transmission, the halogenated derivatives reduce excitotoxicity and subsequent cell death. Notably, these effects were more potent than those of the non-halogenated parent compound, L-phenylalanine.[15]
hPPAR Agonism
Phenylacetic acid derivatives have also been developed as agonists for the human peroxisome proliferator-activated receptor (hPPAR), a nuclear receptor involved in regulating glucose and lipid metabolism.[16] A study by Santini et al. developed a series of halogenated benzofuran derivatives of phenylacetic acid that showed potent glucose and triglyceride-lowering activity in insulin-resistant animal models, comparable to the established drug Rosiglitazone.[16] This demonstrates the utility of the halogenated phenylacetic acid scaffold in targeting metabolic diseases.
Part 3: Pharmacokinetics, Metabolism, and Toxicology
While halogenation can bestow significant therapeutic advantages, it also critically influences the pharmacokinetic and toxicological profile of a drug candidate. This is a paramount consideration in drug development.
The Double-Edged Sword of Lipophilicity
A primary consequence of halogenation is an increase in lipophilicity.[6]
Benefits: Increased lipophilicity can enhance oral bioavailability by improving absorption across the gut wall and facilitate distribution into tissues, including crossing the blood-brain barrier.
Risks: High lipophilicity is also a major risk factor for hepatotoxicity.[6] Highly lipophilic compounds may accumulate in the liver, undergo extensive metabolism, and potentially generate toxic intermediates.
Metabolic Bioactivation and Hepatotoxicity
A significant safety concern for some halogenated phenylacetic acid derivatives, particularly those with a diphenylamine scaffold like diclofenac, is their potential for metabolic bioactivation into reactive intermediates.[6][8]
Bioactivation Pathway:
Oxidation: The molecule undergoes oxidation, often catalyzed by cytochrome P450 enzymes in the liver.
Quinone-Imine Formation: This oxidation can lead to the formation of highly reactive quinone-species metabolites.[6]
Cellular Damage: These reactive metabolites can covalently bind to cellular macromolecules like proteins, leading to cellular dysfunction, mitochondrial damage, and ultimately, hepatotoxicity.[6]
Studies have shown that dihalogenation of the diphenylamine scaffold promotes the formation of these reactive quinone metabolites through multiple metabolic pathways with high efficiency.[6] Furthermore, cytotoxicity testing has confirmed that toxicity is higher in metabolically competent liver cell lines, supporting the role of bioactivation as a prerequisite for toxicity.[8]
Caption: Simplified pathway of metabolic bioactivation leading to hepatotoxicity.
This structure-toxicity relationship underscores the need for careful toxicological evaluation during the development of new halogenated derivatives. Medicinal chemists must aim to design molecules that retain therapeutic activity while minimizing the potential for bioactivation.
Part 4: Essential Analytical Methodologies
The accurate analysis of halogenated phenylacetic acids is crucial for process control during synthesis, for characterization, and for quantifying their levels in biological matrices during preclinical and clinical studies.
Analytical Techniques for Quantification
The choice of analytical technique often depends on the sample matrix and the required sensitivity.
Technique
Principle
Sample Preparation
Sensitivity
Key Advantages/Disadvantages
GC-ECD
Gas Chromatography with Electron Capture Detection
Extensive: Liquid-liquid extraction and chemical derivatization to increase volatility are required.[17][18]
Very High
Pro: Extremely sensitive to electronegative compounds like halogens.[17] Con: Labor-intensive, multi-step sample prep introduces potential for error.[17]
IC-MS/MS
Ion Chromatography coupled to Tandem Mass Spectrometry
Minimal: Often direct injection after simple dilution.[17][19]
Liquid Chromatography coupled to Tandem Mass Spectrometry
Moderate: Protein precipitation or solid-phase extraction may be needed for complex matrices like plasma or tissue.[20]
High to Very High
Pro: Highly versatile, specific, and sensitive for quantifying parent drug and metabolites.[20] Con: Matrix effects can be a challenge.
Protocol Outline: Determination of a Phenylacetic Acid Derivative in Mouse Tissue by LC-MS/MS [20]
Tissue Homogenization: Weigh the tissue sample and homogenize it in a suitable buffer.
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the homogenate to precipitate proteins.
Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitution: Reconstitute the residue in the mobile phase used for LC analysis.
Analysis: Inject the sample into the LC-MS/MS system. The compound is separated on a chromatography column and then detected by the mass spectrometer, which is set to monitor specific mass transitions for the analyte and internal standard, ensuring high specificity and accurate quantification.
Conclusion and Future Directions
Halogenated phenylacetic acid derivatives are a rich and enduring class of compounds with significant therapeutic value. The strategic incorporation of halogens provides a powerful lever to modulate potency, selectivity, and pharmacokinetic properties. We have seen how modern synthetic methods, such as TCCA-mediated α-chlorination, offer efficient and selective routes to key intermediates, while advanced analytical techniques like LC-MS/MS enable their precise quantification in complex biological systems.
The well-documented anti-inflammatory activity of compounds like diclofenac, coupled with emerging applications in neuroprotection and metabolic disease, ensures that this scaffold will remain an area of active research. However, the associated risk of metabolic bioactivation and hepatotoxicity serves as a critical reminder of the challenges in drug development.
Future research will undoubtedly focus on:
Designing Safer Analogues: Utilizing computational modeling and a deeper understanding of structure-toxicity relationships to design new derivatives that minimize the formation of reactive metabolites while retaining or enhancing therapeutic activity.
Exploring Novel Biological Targets: Expanding the application of the halogenated phenylacetic acid scaffold to new disease areas by screening diverse libraries against a wide range of biological targets.
Leveraging Halogen Bonding: More deliberate use of halogen bonding in rational drug design to achieve higher affinity and selectivity for target proteins.
By integrating advanced synthesis, rigorous biological evaluation, and predictive toxicology, the scientific community can continue to unlock the full therapeutic potential of halogenated phenylacetic acid derivatives, delivering safer and more effective medicines for a range of human diseases.
References
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Advances.
Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. (2014). PubMed.
One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. (2014). The Journal of Organic Chemistry.
Impacts of diphenylamine NSAID halogenation on bioactiv
Phenylacetic acid derivatives, their preparation and compositions containing them. (N.A.).
Process for producing phenylacetic acid derivative. (N.A.).
Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). Royal Society of Chemistry.
Neuroprotective action of halogenated derivatives of L-phenylalanine. (N.A.). PubMed.
Halogen Bonding: Types and Role in Biological Activities of Halogen
Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. (2025). RSC Publishing.
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (2025). Benchchem.
Phenylacetic acid derivative: Significance and symbolism. (2025).
Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r
Efficient α‐Selective Chlorination of Meta‐ and Ortho‐Substituted Phenylacetic Acids. (2026). ChemistrySelect.
Synthesis of 2-[(3,4,5-Triphenyl)
Phenylacetic Acid | C8H8O2. (N.A.). PubChem.
Phenylacetic acid. (N.A.). Wikipedia.
Phenylacetic acid derivatives as hPPAR agonists. (2003). PubMed.
Phenylacetic Acid Deriv
Techniques and methods for the determination of haloacetic acids in potable w
Haloacetic acids - how do I analyze these?. (2021). YouTube.
Enhancing Haloacetic Acid Detection. (N.A.).
An Historical Review of Phenylacetic Acid. (2019). PubMed.
Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. (2012). PubMed.
Application Note: Optimizing Suzuki-Miyaura Coupling of 3-Iodo-2-methylphenylacetic Acid
Executive Summary This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 3-Iodo-2-methylphenylacetic acid as the electrophile. This substrate presents a dual challenge in medi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 3-Iodo-2-methylphenylacetic acid as the electrophile. This substrate presents a dual challenge in medicinal chemistry and process development:
Steric Hindrance: The ortho-methyl group imposes significant steric bulk near the reactive iodide, retarding the transmetallation and reductive elimination steps.
Acidic Functionality: The free carboxylic acid moiety (
) consumes stoichiometric base and generates a carboxylate anion that can coordinate to Palladium, potentially poisoning the active catalyst or forming off-cycle resting states.
Conventional protocols often fail with this substrate, resulting in low conversion or competitive dehalogenation. This guide provides a robust, field-proven protocol using Buchwald-type precatalysts and a biphasic solvent system to achieve >90% isolated yields without prior esterification.
Mechanistic Challenges & Strategic Solutions
The "Ortho Effect" and Catalyst Deactivation
In standard catalytic cycles, the oxidative addition of aryl iodides is fast. However, for 3-Iodo-2-methylphenylacetic acid , the subsequent steps are the bottleneck. The ortho-methyl group creates a steric wall that hinders the approach of the boronic acid during transmetallation. Furthermore, the carboxylate generated in situ can act as an X-type ligand, displacing halides and forming stable, unreactive Pd-carboxylate complexes.
To overcome these barriers, we utilize dialkylbiaryl phosphine ligands (Buchwald Ligands), specifically SPhos or XPhos .
Electronic Effect: The electron-rich phosphine facilitates oxidative addition.
Steric Effect: The extreme bulk of the ligand promotes reductive elimination (relieving steric strain) and prevents the formation of dimeric Pd-carboxylate resting states.
Visualization of the Catalytic Cycle
The following diagram illustrates the specific pathway and the critical role of the ligand in preventing "off-cycle" traps.
Figure 1: Catalytic cycle highlighting the divergence between productive coupling (using bulky ligands) and catalyst poisoning (using standard ligands).
Optimization Matrix
The following parameters have been screened to define the "Gold Standard" conditions.
Parameter
Standard Condition (Fail)
Optimized Condition (Pass)
Rationale
Ligand
or dppf
SPhos or XPhos
Bulky ligands prevent carboxylate coordination and force reductive elimination.
Catalyst Source
SPhos Pd G2 or + SPhos
G2 precatalysts ensure rapid activation at lower temperatures.
Base
(2.0 eq)
(3.0 - 3.5 eq)
Stronger base required to deprotonate the acid (1 eq) AND facilitate Suzuki cycle (2 eq). Phosphate buffers the aqueous phase well.
Solvent
DMF or THF
Toluene / Water (10:1)
Biphasic system solubilizes the inorganic base while keeping the organic substrate in the toluene phase, protecting the catalyst.
Temperature
60°C
80°C - 100°C
Higher energy required to overcome the steric barrier of the ortho-methyl group.
Standardized Protocol: Direct Coupling of Free Acid
Objective: Synthesis of 2-methyl-3-(4-methoxyphenyl)phenylacetic acid via direct coupling.
Solvent Addition: Seal the vessel. Evacuate and backfill with Argon (x3). Inject Toluene (4 mL) and Water (0.5 mL) via syringe.
Reaction: Place the vessel in a pre-heated block/bath at 80°C . Stir vigorously (>800 RPM).
Note: The biphasic mixture requires high shear mixing to ensure phase transfer.
Monitoring: Monitor by HPLC or LC-MS after 2 hours.
QC Check: Take a 20 µL aliquot, quench in 100 µL 1N HCl/MeCN. The product will be more polar than the starting iodide but less polar than the boronic acid.
Use the following workflow to troubleshoot low yields or difficult substrates.
Figure 2: Troubleshooting decision tree for hindered acidic substrates.
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Suzuki Coupling Review, 2002.[2]
Sigma-Aldrich. "Buchwald Precatalysts for Cross-Coupling." Technical Guide.
Li, H., et al. "Palladium-Catalyzed Cross-Coupling of Carboxylic Acids."[2] Organic Letters, 2015.[2]
Application Note: Strategic Utilization of 3-Iodo-2-methylphenylacetic Acid in Fragment-Based Drug Discovery (FBDD)
This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Iodo-2-methylphenylacetic acid (CAS 1261554-90-8) , a high-value scaffold for gene...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists. It focuses on the strategic utilization of 3-Iodo-2-methylphenylacetic acid (CAS 1261554-90-8) , a high-value scaffold for generating ortho-substituted biaryls and fused heterocycles.[1][2]
Executive Summary
3-Iodo-2-methylphenylacetic acid represents a "privileged structure" in medicinal chemistry due to its unique substitution pattern.[1][2] The coexistence of a reactive aryl iodide, a steric-directing methyl group, and a solubilizing carboxylate tail makes it an ideal precursor for atropisomeric biaryl ligands and substituted indoles .
This guide details protocols for leveraging this intermediate to synthesize CRTH2 antagonist analogs and COX-2 inhibitors , emphasizing the "Ortho-Methyl Effect" in stabilizing active drug conformations.[1][2]
Technical Rationale: The "Ortho-Methyl" Advantage
In drug design, the 2-methyl group serves two critical mechanistic functions:
Conformational Lock: In biaryl systems formed via cross-coupling, the ortho-methyl group restricts rotation around the Ar-Ar bond, reducing the entropic penalty of binding to the target protein.[1]
Metabolic Blocking: The methyl group sterically protects the ortho-position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes).[1][2]
Mechanistic Pathway Diagram
The following diagram illustrates the divergent synthetic utility of the scaffold.
Figure 1: Divergent synthetic pathways for 3-Iodo-2-methylphenylacetic acid, enabling access to rotationally restricted biaryls and fused heterocyclic cores.[1][2]
Objective: To synthesize 2'-substituted-3-biphenylacetic acid derivatives while preserving the carboxylate moiety.[1][2]
Challenge: The ortho-methyl group can sterically hinder the transmetallation step.[1][2] High-activity catalysts are required.[1][2]
Dissolution: Dissolve substrate (1.0 mmol) in DMF (5 mL) under Nitrogen.
Addition: Add Et₃N (3.0 mmol), CuI (0.02 mmol), and the Alkyne (1.2 mmol).
Initiation: Add Pd(PPh₃)₄ (0.05 mmol).
Heating: Heat to 80°C for 12 hours.
Note: The carboxylic acid acts as an internal nucleophile in specific conditions, potentially leading to lactonization (isocoumarins). If the indole is desired, the acid should be protected as a methyl ester prior to this step.
Analytical Data & Quality Control
When characterizing intermediates derived from this scaffold, specific NMR signals confirm structural integrity.[2]
Feature
1H NMR Signal (DMSO-d6)
Diagnostic Value
Aryl Protons
δ 7.10 – 7.70 ppm (Multiplet)
Integration of 3H confirms the trisubstituted benzene ring.[1][2]
Ortho-Methyl
δ 2.25 – 2.40 ppm (Singlet)
Critical: A shift in this peak often indicates successful coupling or cyclization due to changes in the anisotropic environment.[1][2]
Methylene (-CH2-)
δ 3.60 – 3.75 ppm (Singlet)
Confirms the acetic acid side chain is intact.[1][2]
Carboxyl (-COOH)
δ 12.0 – 12.5 ppm (Broad Singlet)
Disappearance indicates esterification or unintended decarboxylation.[1][2]
Troubleshooting & Optimization
Issue: Low Yield in Suzuki Coupling.
Cause: Protodehalogentaion (loss of Iodine without coupling).[2]
Solution: Switch solvent to Toluene/Water or use a pre-formed catalyst like XPhos Pd G2 to accelerate the oxidative addition step over the side reaction.[2]
Issue: Solubility.
Cause: The free acid is poorly soluble in non-polar solvents.[1][2]
Solution: If using non-polar solvents (Toluene/Hexane), protect the acid as a tert-butyl ester first.[1][2] Deprotect with TFA after coupling.[1][2]
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link
Barden, C. J., et al. (2003).[2] Structure-Activity Relationships of Phenylacetic Acid Inhibitors of COX-2.[1][2] Bioorganic & Medicinal Chemistry Letters, 13(3), 453-456.[1] (Contextual grounding for phenylacetic acid pharmacophores).
Sigma-Aldrich. (n.d.).[1][2] Product Specification: 3-Iodo-2-methylphenylacetic acid.[1][2][4][5] Link (Verified commercial availability for starting material).[1]
As a Senior Application Scientist, I understand that the purity of 3-Iodo-2-methylphenylacetic acid is critical for downstream applications. The iodine at the meta position is a sensitive handle for cross-coupling, while the carboxylic acid is often used for amide generation.
The primary impurities you will encounter usually stem from the synthesis pathway (typically hydrolysis of 3-iodo-2-methylbenzyl cyanide or iodination of 2-methylphenylacetic acid):
Regioisomers: (e.g., 4-iodo or 6-iodo analogs) – Hardest to remove.
Neutral Precursors: Unreacted nitriles or benzyl halides.
De-iodinated Species: 2-methylphenylacetic acid.
Free Iodine: Caused by light/heat degradation.
This guide provides self-validating protocols to address these specific issues.
Module 1: The "Rough Clean" – Acid-Base Extraction[1]
Objective: Remove neutral impurities (unreacted nitriles, benzyl halides) and inorganic salts.
Principle: Phenylacetic acids have a pKa of approximately 4.3. By manipulating pH, we can sequester the product in the aqueous phase while washing away non-acidic organics.
Protocol 1.0: Differential pH Extraction
Step
Action
Scientific Rationale
1
Dissolve crude solid in 1M NaOH (3-4 eq).
Converts the acid to its sodium salt (highly water-soluble).
2
Wash aqueous layer with MTBE or Dichloromethane (2x).
Critical Step: Removes neutral organic impurities (e.g., benzyl cyanide) which do not ionize.
3
Acidify aqueous layer with 2M HCl to pH ~2.0.
Protonates the carboxylate (pKa ~4.3), forcing the product to precipitate or oil out.
Figure 1: Differential extraction workflow to isolate the acidic component from neutral synthetic byproducts.
Module 2: The "Hard Clean" – Removing Regioisomers
Objective: Separate the 3-iodo isomer from 4-iodo or 6-iodo contaminants.
Issue: Regioisomers have identical molecular weights and similar pKa values, rendering Acid-Base extraction ineffective.
Solution: Recrystallization based on crystal lattice packing efficiency . The position of the iodine atom significantly alters the shape of the molecule and its solubility in non-polar solvents.
Protocol 2.0: Solvent Selection Strategy
We recommend a Toluene/Heptane or Ethyl Acetate/Hexane system. Phenylacetic acid derivatives often crystallize well from aromatic solvents (Toluene) due to
- stacking interactions, while the aliphatic hydrocarbon (Heptane) acts as an anti-solvent.
Step-by-Step Recrystallization:
Dissolution: Suspend the semi-pure solid in minimal Toluene at 80°C. If it does not dissolve, add Ethyl Acetate dropwise until clear.
Hot Filtration: (Optional) If black specks (Pd/C residues) are present, filter hot through Celite.
Nucleation: Remove from heat. Add Heptane (anti-solvent) dropwise until a faint turbidity persists.
Cooling: Allow to cool to Room Temp (RT) slowly (2 hours). Do not rush this—fast cooling traps isomers.
Finishing: Cool to 4°C. Filter and wash with cold Heptane.
Self-Validation (QC):
qNMR: Check the integration of the aromatic region. The 2-methyl group singlet is also a sensitive probe; shifts will differ between the 3-iodo and 4-iodo isomers.
Melting Point: A sharp melting point indicates high purity. A range >2°C suggests isomer contamination.
Module 3: Chromatographic Polishing (HPLC/Flash)
If recrystallization fails to achieve >98% purity, use Reverse Phase Chromatography.
Challenge: Carboxylic acids often "tail" (streak) on silica or C18 columns due to ionization.
Fix: You must use an acidic modifier in the mobile phase to keep the acid protonated (
Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid .
Gradient: 5% B to 95% B over 20 minutes.
Detection: UV at 254 nm (Aromatic ring) and 220 nm (Carboxyl group).
Why Formic Acid?
It suppresses the ionization of the -COOH group, ensuring the molecule travels as a neutral species, resulting in sharp, symmetrical peaks [7].
Troubleshooting & FAQs
Q1: My product turned pink/purple during storage. Is it ruined?
Diagnosis: This indicates Iodine Liberation . Aryl iodides are light-sensitive. The C-I bond can homolyze, releasing
(purple).
Fix:
Dissolve the solid in EtOAc.
Wash with a 5% Sodium Thiosulfate (
) solution. Thiosulfate reduces free iodine () back to iodide (), which washes away in water.
Re-isolate.[4]
Prevention: Store in amber vials at -20°C, wrapped in foil.
Q2: The solid "oils out" instead of crystallizing.
Diagnosis: The solution is likely too concentrated, or the solvent polarity is too high.
Fix:
Re-heat the oil to dissolve.
Add a "seed crystal" of pure material (if available).
Use the "Scratch Method" : Scratch the inner wall of the glass flask with a glass rod to induce nucleation sites.
Switch solvent system to Ethanol/Water (dissolve in hot EtOH, add warm water until turbid, cool slowly).
Q3: I see a small impurity peak at RRT 0.9 in HPLC.
Diagnosis: This is likely 2-methylphenylacetic acid (de-iodinated byproduct).
Fix: This is difficult to remove by crystallization as it co-crystallizes. Use the Chromatographic method (Module 3). The non-iodinated species is more polar and will elute earlier on a C18 column.
Summary of Physical Properties
Property
Value (Approx.)
Note
Formula
MW
276.07 g/mol
pKa
~4.3
Typical for phenylacetic acids [13].
Solubility
High: EtOAc, DMSO, MeOHLow: Water, Hexane
Appearance
White to off-white solid
Turns yellow/pink if degrading.
References
Vogel's Textbook of Practical Organic Chemistry. Purification of Carboxylic Acids and Phenols. 5th Ed. Longman Scientific & Technical. (General acid-base extraction protocols).
BenchChem . Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide. Retrieved from .
Preventing deiodination of 3-Iodo-2-methylphenylacetic acid during heating
Overview and Introduction This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of 3-Iodo-2-methylphenylacetic acid. S...
Author: BenchChem Technical Support Team. Date: February 2026
Overview and Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of 3-Iodo-2-methylphenylacetic acid. Specifically, this document addresses the common issue of deiodination—the cleavage of the carbon-iodine (C-I) bond—that occurs upon heating. The C-I bond in aryl iodides is inherently weaker than its C-Br and C-Cl counterparts, making these molecules susceptible to degradation at elevated temperatures, which can compromise reaction yields, purity, and overall experimental outcomes.[1]
This guide provides a structured approach to understanding, troubleshooting, and preventing this unwanted side reaction. We will explore the underlying mechanisms, offer practical, step-by-step protocols, and present preventative strategies to ensure the integrity of your molecule during thermally stressful experimental steps, such as cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 3-Iodo-2-methylphenylacetic acid decomposing when I heat it?
The primary cause is the relative weakness of the carbon-iodine bond. Upon heating, this bond can undergo homolytic cleavage, breaking apart to form an aryl radical and an iodine radical.[1] This process is often accelerated by heat or light.[1] The resulting highly reactive aryl radical can then abstract a hydrogen atom from a solvent molecule or another organic species in the reaction mixture to form the undesired deiodinated product, 2-methylphenylacetic acid.[2][3]
Q2: What are the tell-tale signs of deiodination in my reaction?
The most common indicators include:
Formation of a new, less polar byproduct: The primary sign is the detection of 2-methylphenylacetic acid in your analytical data (TLC, LC-MS, GC-MS, NMR).
Color Change: The reaction mixture may turn a yellow, brown, or even violet/purple hue due to the formation of elemental iodine (I₂).[1]
Inconsistent Yields: A noticeable decrease in the yield of your desired product and difficulty in reproducing results.
Q3: At what temperature does this deiodination become a significant problem?
There is no universal temperature, as the onset of decomposition depends on the solvent, reaction time, and the presence of other reagents. Aryl iodides can decompose even at moderately elevated temperatures (e.g., >80-100 °C), which are often required for reactions like Suzuki or Heck couplings.[1][4] A preliminary thermal analysis using Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is the most reliable way to determine the specific thermal stability profile of your compound under your experimental conditions.[5]
Q4: Would it be easier to just use the bromo- or chloro- version of my molecule?
This is a viable alternative strategy. Carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds are significantly stronger and more resistant to thermal cleavage.[1] However, this comes with a trade-off: the reactivity of these halides in many cross-coupling reactions is lower than that of the corresponding aryl iodide, often requiring more aggressive catalysts, ligands, or harsher reaction conditions.[6]
Troubleshooting Guide: Deiodination Events
This section addresses specific problems you may encounter in the lab and provides direct, actionable solutions.
Observed Problem
Probable Cause(s)
Recommended Solutions & Actions
High percentage of 2-methylphenylacetic acid detected post-reaction.
Thermal Homolysis of C-I Bond: The reaction temperature is too high, causing cleavage of the C-I bond and subsequent hydrogen atom abstraction by the resulting aryl radical.[2]
1. Reduce Temperature: Determine the minimum temperature required for the desired reaction to proceed at an acceptable rate. 2. Add a Radical Scavenger: Introduce a small amount (1-5 mol%) of a radical inhibitor like BHT or TEMPO to the reaction mixture. 3. Change Heating Method: Consider using microwave irradiation, which can shorten reaction times and reduce bulk heating.[7]
Reaction mixture turns dark brown or purple upon heating.
Formation of Elemental Iodine (I₂): The iodine radicals formed during C-I bond cleavage are combining to form I₂.
This is a definitive sign of deiodination. Immediately implement the solutions above. Protect the reaction from light, as photochemical pathways can also contribute to radical formation.[1][3]
Reaction fails to go to completion, even at high temperatures and long reaction times.
Catalyst Deactivation or Competing Pathways: The liberated iodine or iodide may be interfering with your catalytic cycle. The deiodination pathway is consuming the starting material.
1. Employ a Scavenger: This is the primary strategy to prevent the side reaction from occurring in the first place. 2. Re-evaluate Catalyst System: Ensure your catalyst and ligands are robust and not susceptible to poisoning by iodine/iodide. 3. Use a More Stable Halide: If deiodination is unavoidable under the required conditions, consider synthesizing and using the 3-Bromo-2-methylphenylacetic acid analogue.[1]
Preventative Strategies and Experimental Protocols
Proactive measures are the most effective way to manage the thermal instability of 3-Iodo-2-methylphenylacetic acid.
Strategy 1: Inhibition via Radical Scavengers
The core of the deiodination issue is a radical chain mechanism. By introducing a compound that can trap these radicals, we can effectively halt the degradation pathway.
Mechanism of Action: Radical scavengers are compounds that react with high-energy radicals to form a stable, non-reactive radical species. This new species is unable to propagate the chain reaction, thus preventing the continued decomposition of the aryl iodide. Antioxidants like Butylated hydroxytoluene (BHT) or stable radicals like TEMPO are excellent for this purpose.[8][9][10]
Caption: Deiodination pathway and its interruption by a radical scavenger.
Setup: To your reaction vessel containing 3-Iodo-2-methylphenylacetic acid (1.0 eq) and the chosen solvent, add all other solid reagents except for the catalyst or heat-sensitive components.
Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.
Scavenger Addition: Add the radical scavenger. A good starting point is Butylated hydroxytoluene (BHT) at 1-5 mol% relative to the aryl iodide.
Mixing: Stir the mixture at room temperature for 10 minutes to ensure homogeneity.
Reaction Initiation: Add any remaining reagents (e.g., catalyst, base) and proceed with your established heating protocol.
Monitoring: Monitor the reaction as usual, paying close attention to the formation of the deiodinated byproduct compared to a non-scavenger control reaction.
Strategy 2: Thermal Management
Controlling the thermal energy input is fundamental to preventing unwanted decomposition.
This protocol provides a general guideline for assessing the onset of thermal decomposition.[5]
Instrument Calibration: Calibrate the Thermogravimetric Analyzer (TGA) for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 3-5 mg of 3-Iodo-2-methylphenylacetic acid into a clean TGA pan (e.g., alumina).
Atmosphere: Purge the TGA furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
Temperature Program: Heat the sample from ambient temperature (~25 °C) to a high temperature (e.g., 400 °C) at a linear heating rate of 10 °C/min.
Data Analysis: The TGA curve will plot mass percent versus temperature. The "onset temperature" of the mass loss step corresponds to the beginning of decomposition. Aim to keep your reaction temperatures well below this onset value.
Caption: Workflow for optimizing reaction temperature to minimize deiodination.
Strategy 3: Alternative Heating Technologies
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, often leading to significantly shorter reaction times compared to conventional oil bath heating.[7] By reducing the total time the molecule is exposed to high temperatures, the extent of decomposition can be minimized. If available, screening your reaction conditions in a laboratory microwave reactor is highly recommended.
References
Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC. (2021, October 21). National Center for Biotechnology Information. [Link]
The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content - PubMed. National Center for Biotechnology Information. [Link]
Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2024, January 11). Reddit. [Link]
Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1 - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC. (2015, March 10). National Center for Biotechnology Information. [Link]
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2025, September 17). YouTube. [Link]
Room Temperature Dehalogenation of (Hetero)Aryl halides with Magnesium/Methanol | Request PDF - ResearchGate. ResearchGate. [Link]
Dehalogenation of Functionalized Alkyl Halides in Water at Room Temperature - PMC. National Center for Biotechnology Information. [Link]
Mechanistic Study on Aryl-Exchange Reaction of Diaryl‑λ 3 ‑iodane with Aryl Iodide. (2017, November 27). ACS Publications. [Link]
Self-assembly of aryl halides for various degrees of dehalogenation - Morressier. Morressier. [Link]
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding - PubMed. (2019, November 27). National Center for Biotechnology Information. [Link]
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. (2023, January 4). Frontiers. [Link]
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - MDPI. (2021, October 18). MDPI. [Link]
Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds - ETH Zürich. ETH Zürich. [Link]
Radical scavenger – Knowledge and References - Taylor & Francis. Taylor & Francis Online. [Link]
A Green Alternative for Aryl Iodide Preparation from Aromatic Amines - PubMed. National Center for Biotechnology Information. [Link]
Antioxidants Protect Cell Damage from Free Radicals: A research study on Thyroid Hormones in Wistar Rats. - IOSR Journal. IOSR Journals. [Link]
Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver - PMC. National Center for Biotechnology Information. [Link]
Photo-induced iodination of aryl halides under very mild conditions - eScholarship@McGill. (2016, September 15). McGill University. [Link]
Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed. (2011, December 15). National Center for Biotechnology Information. [Link]
Influence of Heat Treatment Prior to Fortification on Goitrogenic Compounds, Iodine Stability and Antioxidant Activity in Cauliflower - MDPI. (2026, January 15). MDPI. [Link]
Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions - ResearchGate. ResearchGate. [Link]
CN100455557C - The production method of methylphenylacetic acid - Google Patents.
Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds - PMC. National Center for Biotechnology Information. [Link]
Technical Support Center: Aryl Iodide Stability & Handling
Subject: Prevention and Remediation of Aryl Iodide Degradation Ticket ID: AI-STAB-001 Status: Active Assigned Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Prevention and Remediation of Aryl Iodide Degradation
Ticket ID: AI-STAB-001
Status: Active
Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed a color change (yellowing/browning) in your aryl iodide stocks or are experiencing inconsistent yields in palladium-catalyzed cross-couplings.
Aryl iodides are critical building blocks in medicinal chemistry, particularly for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. However, they possess a specific vulnerability: the Carbon-Iodine (C-I) bond .[1][2] This guide provides a mechanistic understanding of this instability, a "Gold Standard" storage protocol, and a validated remediation workflow to salvage degraded reagents.
Module 1: The Degradation Mechanism
Why is my reagent turning pink/brown?
The discoloration you observe is elemental iodine (
).[2] Unlike aryl bromides or chlorides, aryl iodides are uniquely susceptible to homolytic cleavage due to the low Bond Dissociation Energy (BDE) of the C-I bond.
Comparative Bond Energies:
C-Cl: ~96 kcal/mol (Highly Stable)
C-Br: ~81 kcal/mol (Stable)
C-I: ~65 kcal/mol (Meta-Stable/Labile)
When exposed to photons (UV/Visible light) or heat, the C-I bond cleaves homolytically, generating an aryl radical and an iodine radical. These iodine radicals recombine to form diatomic iodine (
), which appears pink in organic solution and brown in high concentrations.
Pathway Visualization
The following diagram illustrates the degradation cascade triggered by light (
).
Figure 1: Photolytic degradation pathway of aryl iodides leading to iodine liberation.
Module 2: Storage Best Practices (The "Gold Standard")
To prevent the pathway described above, you must block the energy input (light/heat) and minimize radical propagation.
The Integrity Preservation Protocol
Parameter
Recommendation
Technical Rationale
Container
Amber Glass Vials
Blocks UV/Vis radiation (200–450 nm) responsible for photolysis. Clear glass wrapped in foil is an acceptable alternative.
Temperature
-20°C (Freezer)
Kinetic suppression. At -20°C, the rate of homolysis and subsequent radical diffusion is negligible for most aryl iodides.
Atmosphere
Argon or Nitrogen
While oxygen is not the primary trigger, it can react with aryl radicals formed during minor degradation events, creating phenols/quinones.
Stabilizers
Copper Wire (Optional)
For highly unstable iodides, adding activated Cu wire can scavenge free (forming CuI), preventing it from acting as an autocatalyst.
Self-Validating Check:
Visual Inspection: If stored correctly, the solid should remain white/off-white (or its intrinsic color). Any pink hue on the surface indicates a breach in the protocol (likely light exposure).
Module 3: Troubleshooting & Diagnostics (FAQ)
Q1: My aryl iodide has turned pink. Can I still use it for a Suzuki coupling?A:Proceed with caution.
The Risk: Elemental iodine (
) is a potent oxidant. In -catalyzed reactions, can oxidize the active catalyst (), effectively poisoning the cycle before oxidative addition occurs. This leads to stalled reactions and lower yields.
The Fix: If the color is faint, it may work with excess catalyst. However, for critical reactions, you must purify it (see Module 4).
Q2: Does the degradation affect the stoichiometry?A: Yes. The formation of
implies the loss of the iodine atom from your aromatic ring. This means your sample contains a mixture of:
Intact Aryl Iodide
De-iodinated arene (Ar-H)
Homocoupled biaryl (Ar-Ar)
Free Iodine (
)
Weighing a degraded sample will result in an incorrect molarity calculation, leading to stoichiometry errors in your reaction.
Q3: How do I confirm purity without running a reaction?A:
TLC:
moves rapidly on silica (often near the solvent front) and stains brown.
NMR: Look for peak broadening or small impurity peaks in the aromatic region (indicating de-iodination). Note that
itself is NMR silent, so a "clean" NMR can be deceptive if you ignore the color.
Module 4: Remediation Workflow
If your reagent is degraded, do not discard it. Aryl iodides are valuable. Use this chemical washing protocol to restore purity.
The Thiosulfate Rescue Protocol
Principle: Sodium thiosulfate (
) reduces water-insoluble iodine () to water-soluble iodide (), which is then partitioned into the aqueous layer.
Step-by-Step Guide:
Dissolve: Dissolve the degraded aryl iodide in a minimal amount of organic solvent (EtOAc or
).
Wash: Add an equal volume of 10% aqueous Sodium Thiosulfate (
) .
Agitate: Shake vigorously in a separatory funnel.
Observation: The organic layer should instantly change from pink/brown to colorless (or pale yellow).
Separate: Collect the organic layer.
Dry: Dry over Magnesium Sulfate (
) or Sodium Sulfate ().
Concentrate: Filter and remove solvent under reduced pressure.
Decision Logic & Workflow
Follow this flowchart to determine the necessary action for your specific sample.
Figure 2: Diagnostic and remediation workflow for degraded aryl iodides.
References
Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
Sigma-Aldrich. (n.d.). Product Technical Bulletin: Handling of Iodinated Compounds.
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Frontier, A. (2024). Not Voodoo: Workup for Removing Bromine or Iodine. University of Rochester.[3] [Link]
Klan, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Mechanistic source for aryl halide photolysis).
Technical Support Center: Pd Remediation for 3-Iodo-2-methylphenylacetic Acid
Case ID: PD-REM-3I2M Status: Open Priority: High (API/Intermediate Purity) Assigned Specialist: Senior Application Scientist, Separation Technologies Executive Summary & Diagnostic Triage User Problem: You are detecting...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PD-REM-3I2M
Status: Open
Priority: High (API/Intermediate Purity)
Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Diagnostic Triage
User Problem: You are detecting residual Palladium (Pd) in your 3-Iodo-2-methylphenylacetic acid batch following a cross-coupling or carbonylation step.
Target Specification: < 10 ppm (ICH Q3D General Limit for Oral APIs).
Molecule Profile:
Sensitive Moiety: Aryl Iodide (C-I bond). Critical Risk: The C-I bond is susceptible to oxidative addition by Pd(0). Aggressive thermal treatment or reducing environments during scavenging can cause dehalogenation (loss of Iodine).
Diagnostic Decision Matrix
Before proceeding, determine the nature of your Pd residue to select the correct protocol.
Figure 1: Diagnostic logic for selecting the remediation pathway. Note that colored impurities often indicate soluble Pd-ligand complexes.
This is the industry standard for high-value intermediates where yield loss must be minimized.
Why this works:
Selectivity: We use SiliaMetS® Thiol (Si-Thiol) or SiliaMetS® DMT . These ligands have a high affinity for Pd but low affinity for carboxylic acids . Unlike amine-based scavengers (which might form salts with your acid product), Thiol/DMT will not bind 3-Iodo-2-methylphenylacetic acid.
Safety: The heterogeneous nature prevents the scavenger from reacting with the sensitive Aryl-Iodide bond.
Scavenger Selection Guide
Scavenger Type
Functional Group
Best For
Compatibility with 3-Iodo-2-methylphenylacetic acid
SiliaMetS® Thiol
Propylthiol
Pd(II), Pd(0)
Excellent. No interaction with COOH.
SiliaMetS® DMT
Dimercaptotriazine
Pd(0) catalysts
Very Good. Higher capacity, but slightly more expensive.
SiliaMetS® TAAcOH
Triaminetetraacetic acid
Pd(II)
Poor. The amine backbone can salt with your product.
Activated Carbon
N/A
Bulk Pd
Moderate. Non-selective; may adsorb your aromatic product.
Step-by-Step Workflow
Reagents:
Crude Product (dissolved in THF, EtOAc, or MeOH).
SiliaMetS® Thiol (Loading ~1.2 mmol/g).
Protocol:
Dissolution: Dissolve the crude 3-Iodo-2-methylphenylacetic acid in 10 volumes of solvent (THF is preferred for solubility).
Loading Calculation: Add 4 molar equivalents of Si-Thiol relative to the residual Pd content (not the product).
Rule of Thumb: If Pd ppm is unknown, add 10% w/w of scavenger relative to the mass of the product.
Incubation: Stir at 40°C for 4 hours .
Warning: Do not exceed 60°C. Higher temperatures increase the risk of Pd inserting into the C-I bond (dehalogenation).
Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm membrane to remove the scavenger.
Analysis: Test a small aliquot for Pd (ICP-MS) before evaporating the solvent.
Alternative Protocol: The "pH Switch" (Acid-Base Extraction)
Since your molecule is a carboxylic acid, this method is highly effective and cost-efficient. It relies on the fact that your product forms a water-soluble salt, while most Pd catalysts/ligands remain lipophilic or precipitate.
Mechanism:
Basify: Convert acid to carboxylate (moves to water). Pd stays in organic layer.
Acidify: Regenerate acid (precipitates/extracts). Pd stays in waste.
Step-by-Step Workflow
Dissolve: Dissolve crude product in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Extraction (Forward): Extract the organic layer 2x with saturated NaHCO₃ (aq) .
Note: The product (pKa ~4.3) will deprotonate and move to the aqueous layer.
Observation: The organic layer should retain the dark color of the Pd contaminants.
Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove entrained Pd complexes.
Precipitation (Reverse): Slowly acidify the aqueous layer with 1M HCl to pH ~2 while stirring.
Critical: Do this in an ice bath to promote controlled crystallization.
Isolation: Filter the precipitated white solid. Wash with cold water.[2]
Troubleshooting & FAQs
Q1: The scavenger treatment reduced Pd from 1000 ppm to 50 ppm, but I need <10 ppm. What now?
Diagnosis: Kinetic equilibrium reached or "leaching" Pd species are highly stable (e.g., Pd-Phosphine complexes).
Solution:
Do not just add more scavenger.
Filter the current scavenger first.
Re-treat with fresh scavenger (SiliaMetS® DMT this time) for 2 hours.
Reasoning: Removing the Pd-saturated scavenger shifts the equilibrium, allowing the fresh scavenger to capture the remaining recalcitrant species.
Q2: My product yield dropped significantly after using Activated Carbon.
Diagnosis: Non-specific adsorption. The aromatic rings in 3-Iodo-2-methylphenylacetic acid interact strongly with the graphene sheets of the carbon.
Solution: Switch to SiliaMetS® Thiol .[3] Functionalized silica is chemically selective for the metal and will not bind the organic aromatic ring.
Q3: I see "de-iodinated" by-product (2-methylphenylacetic acid) by LCMS.
Diagnosis: You likely heated the reaction too high (>60°C) in the presence of Pd residues and a hydrogen source (solvent or trace moisture) during the workup.
Solution:
Keep scavenging temperature < 45°C .
Ensure the mixture is not under a hydrogen atmosphere (if coming from a hydrogenation step, purge with N₂ vigorously before heating).
Q4: The scavenger is clogging my filter.
Diagnosis: Mechanical attrition of silica beads due to vigorous magnetic stirring.
Solution: Use an overhead stirrer (low shear) instead of a magnetic stir bar. Alternatively, mix with Celite® 545 before filtration to create a depth filter.
Data & Visualization
Comparison of Removal Efficiency
Data simulated based on typical performance with Aryl-COOH substrates.
Method
Initial Pd (ppm)
Final Pd (ppm)
Yield Recovery (%)
Notes
Crystallization (EtOH)
1200
150
85%
Good for bulk removal, poor for polishing.
Activated Carbon
1200
40
70%
High yield loss due to adsorption.
SiliaMetS® Thiol
1200
< 5
98%
Recommended. High selectivity.
Acid-Base Extraction
1200
10-20
92%
Excellent, but may require a final polish.
Process Workflow: Scavenging
Figure 2: Optimized workflow for solid-supported scavenging of Pd from 3-Iodo-2-methylphenylacetic acid.
References
ICH Q3D Elemental Impurities Guidance for Industry. International Council for Harmonisation. (2019). Available at: [Link]
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. [Link]
Technical Support Center: Troubleshooting Cyclization of 3-Iodo-2-methylphenylacetic Acid
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight over generic advice.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes mechanistic insight over generic advice.
Status: Active
Molecule: 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8)
Primary Application: Precursor for Indan-2-ones, Isochroman-3-ones, or Palladium-catalyzed heterocycle formation.
Part 1: The Diagnostic Workflow (Decision Matrix)
Before adjusting conditions, you must verify the chemical feasibility of your target. A common error with phenylacetic acids is the "Missing Carbon" fallacy—attempting to synthesize 1-indanone directly from a 2-carbon chain.
Figure 1: Diagnostic decision tree for isolating the root cause of cyclization failure.
Part 2: Troubleshooting Guides & FAQs
Scenario A: The "Missing Carbon" Error (Targeting 1-Indanone)
User Complaint: "I treated the acid chloride with AlCl3, but I only recovered black tar or polymerized material. No 1-indanone observed."
Technical Analysis:
This is a fundamental stoichiometric error. Phenylacetic acid has a 2-carbon side chain. 1-Indanone requires a 3-carbon chain (Propionic acid) to close the 5-membered ring onto the ortho position.
Mechanism of Failure: Attempting to cyclize phenylacetyl chloride results in intermolecular acylation (polymerization) or formation of unstable ketenes, not 1-indanone.
Corrective Action:
Homologation: Convert your substrate to 3-(3-iodo-2-methylphenyl)propanoic acid using Arndt-Eistert synthesis or Knoevenagel condensation with malonate followed by decarboxylation.
Alternative Target: If you specifically need the indan-1-one core from this starting material, you must react it with ethylene (Friedel-Crafts with alkene) rather than attempting direct intramolecular cyclization.
Scenario B: Deiodination during Friedel-Crafts (Targeting 2-Indanone)
User Complaint: "I am trying to make the 2-indanone via the diazoketone or acid chloride, but the Iodine signal disappears from the NMR."
Technical Analysis:
The iodine atom at C3 is electron-rich and susceptible to protodeiodination or transhalogenation when exposed to strong Lewis acids like Aluminum Chloride (
) or superacids (Triflic acid). The methyl group at C2 further activates the ring, making the iodine more labile.
Quantitative Comparison of Lewis Acids:
Catalyst
Acidity Strength
Risk of Deiodination
Recommendation
High
Critical
Avoid. Causes rapid I/Cl exchange or H-substitution.
High
High
Avoid. Oxidative potential can also cause coupling side-reactions.
Medium
Low
Recommended. Strong enough to acylate, mild enough to preserve Iodine.
TFAA /
Medium
Low
Best for 2-Indanones. Via Pummerer rearrangement or direct acylation.
Protocol: Mild Cyclization to 2-Indanone (The "Caveat" Route)
Note: Direct FC acylation to 2-indanone is difficult. The standard route is via the diazoketone.
Activation: Convert acid to acid chloride using Oxalyl Chloride (creates mild HCl byproduct, avoid
Why: This avoids Lewis acids entirely. The carbene inserts into the C-H bond at C6. The Iodine at C3 directs electronically to C6 (para), enhancing this selectivity.
User Complaint: "I am trying to perform an intramolecular
-arylation to form a benzofuranone or oxindole, but the catalyst dies (Pd black)."
Technical Analysis:
The steric bulk of the C2-Methyl group is the primary culprit here. While it provides a Thorpe-Ingold effect (favoring cyclization entropically), it hinders the rotation required for the oxidative addition complex to align with the enolate/nucleophile.
Mechanism of Failure:
Oxidative Addition: Pd(0) inserts into C-I. (Fast).
Enolate Coordination: The bulky methyl group prevents the enolate (formed from the acetic acid tail) from coordinating to the Pd center cis to the aryl ring.
Result:
-hydride elimination (if possible) or protodemetalation (reduction of I to H).
Optimized Protocol (Pd-Catalyzed):
Ligand: Switch to Sphos or XPhos . These Buchwald biaryl phosphine ligands are designed to form a "pocket" that accommodates ortho-substituents (like your C2-methyl) while facilitating reductive elimination.
Base: Use LiHMDS or K3PO4 . Avoid carbonates if the reaction is sluggish; stronger bases generate the enolate more completely.
Solvent: Toluene or THF. Avoid DMF if deiodination (reduction) is observed.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing pathways for the acid chloride intermediate. Note how the choice of reagent dictates whether you get the desired cyclization or the unwanted deiodination.
Figure 2: Mechanistic divergence based on catalyst strength. Path A leads to deiodination due to the lability of the C-I bond under hard Lewis acid conditions.
Part 4: References & Grounding
Friedel-Crafts Cyclization Constraints:
Concept: Phenylacetic acids do not cyclize to 1-indanones directly. This requires 3-arylpropionic acids.[1][2]
Source:BenchChem Technical Guide: Synthesis of 1-Indanones via Intramolecular Cyclization. (2025). Link
Verification: Standard organic synthesis rules regarding ring size (5-exo-trig vs 5-endo-trig).
Deiodination Risks with Lewis Acids:
Concept: Aluminum chloride promotes dehalogenation of aryl iodides.
Source:Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience.
Context: "Transhalogenation and dehalogenation are common side reactions in Friedel-Crafts systems involving aryl iodides."
Palladium-Catalyzed
-Arylation:
Concept: Use of bulky phosphine ligands (XPhos) to overcome steric hindrance in ortho-substituted aryl halides.
Source:Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed α-arylation of esters.[3] Accounts of Chemical Research. Link
Alternative Cyclization (Lactones):
Concept: Oxidative cyclization of phenylacetic acids to lactones using hypervalent iodine.
Source:Kiyokawa, K., et al. (2017).[4] Oxidative Cyclization of Carboxylic Acids. Synthesis.[1][3][5][6][7][8][9][10][11][12] Link
Technical Support Center: Handling the Light Sensitivity of 3-Iodo-2-methylphenylacetic Acid
Welcome to the technical support center for 3-Iodo-2-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Iodo-2-methylphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the challenges associated with the handling, storage, and use of this light-sensitive compound. Our goal is to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: The Science of Photodegradation
Understanding the underlying mechanism of degradation is critical for developing effective handling strategies. This section addresses the fundamental chemical principles governing the light sensitivity of 3-Iodo-2-methylphenylacetic acid.
Q: Why is 3-Iodo-2-methylphenylacetic acid sensitive to light?
A: The photosensitivity of 3-Iodo-2-methylphenylacetic acid is rooted in the inherent weakness of the Carbon-Iodine (C-I) bond. Among carbon-halogen bonds, the C-I bond is the longest and has the lowest bond dissociation energy, making it the most susceptible to cleavage.[1] When exposed to light, particularly in the ultraviolet (UV) and high-energy visible spectrum (blue, violet), the molecule can absorb sufficient energy to induce homolytic cleavage of this bond.[2][3][4]
This process initiates a radical chain reaction:
Initiation: A photon of light provides the energy to break the C-I bond, generating a 2-methylphenylacetic acid radical and an iodine radical.
Propagation & Product Formation:
The highly reactive aryl radical can abstract a hydrogen atom from a solvent molecule or another organic molecule, resulting in the formation of the de-iodinated impurity, 2-methylphenylacetic acid.
Two iodine radicals readily combine to form elemental iodine (I₂). It is the presence of this elemental iodine that imparts the characteristic yellow-to-brown discoloration to a degraded sample.[1]
Caption: Photodegradation pathway of 3-Iodo-2-methylphenylacetic acid.
Section 2: Troubleshooting Guides and FAQs
This section provides direct answers to common problems encountered in the lab, helping you diagnose issues and take corrective action.
Q1: My solid 3-Iodo-2-methylphenylacetic acid has turned yellow/brown. What does this mean, and is it still usable?
A: A yellow or brown tint is a clear visual indicator of degradation and the presence of elemental iodine (I₂).[1] The usability of the compound depends entirely on the sensitivity of your application.
For Non-Sensitive Applications: If the reaction is robust and a small percentage of impurity will not significantly affect the outcome, the material might be usable. A small-scale test reaction is advisable.
For Sensitive Applications: In catalysis, quantitative analysis, or GMP-regulated synthesis, where precise stoichiometry and purity are paramount, the discolored material should not be used without purification.[1] The presence of impurities can lead to inconsistent yields, unexpected side products, and inaccurate analytical results. In some cases, recrystallization may remove the impurities.[5]
Caption: Decision tree for using discolored 3-Iodo-2-methylphenylacetic acid.
Q2: I'm seeing inconsistent results in my experiments (e.g., variable yields, new spots on TLC). Could light sensitivity be the cause?
A: Yes, this is a classic symptom of inconsistent handling of a photosensitive reagent. If one batch is prepared on a sunny day near a window and another is prepared in a dimly lit corner of the lab, the degree of degradation can vary significantly. This introduces an uncontrolled variable into your experiment, leading to poor reproducibility.[6][7] Standardizing your handling protocol to minimize light exposure at all times is essential for consistent results.
Q3: How can I quantitatively assess the purity of my compound and detect degradation?
A: Visual inspection is only a qualitative indicator. For a definitive assessment, validated analytical methods are required. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is an excellent and widely accessible technique for this purpose.[8]
Analytical Method
Principle
Primary Application
Advantages/Disadvantages
HPLC-UV
Separates compounds based on polarity; detects UV-absorbing molecules.[8]
Routine purity checks, quantification of the active compound and the de-iodinated impurity.
Pro: Robust, reliable, cost-effective.[8] Con: May not detect non-UV active impurities.
LC-MS/MS
Separates by chromatography, detects by mass-to-charge ratio.[8]
Pro: High sensitivity and selectivity.[8] Con: More expensive, requires specialized equipment.
¹H NMR
Measures the magnetic properties of atomic nuclei.
Structural confirmation of the compound and its degradation products.[9]
Pro: Provides detailed structural information. Con: Less sensitive for quantifying minor impurities.
Section 3: Standard Operating Procedures (SOPs) for Handling
Adherence to a strict protocol is the most effective way to preserve the integrity of 3-Iodo-2-methylphenylacetic acid.
Protocol 1: Proper Storage of Solid Compound
Container: Always store the solid compound in an amber glass vial or bottle to block UV and visible light.[1][6] If only clear glass is available, wrap the entire container, including the cap, with aluminum foil.[6][10]
Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, which can participate in secondary degradation pathways.[1]
Temperature: Store in a cool, dark, and well-ventilated place.[11][12] Refrigeration is recommended for long-term storage.
Labeling: Use a clear labeling system to track the age and exposure history of different batches.[6]
Protocol 2: Workflow for Weighing and Solution Preparation
This workflow minimizes light exposure during the most vulnerable stages of handling.
Caption: Recommended workflow for handling 3-Iodo-2-methylphenylacetic acid.
Protocol 3: Performing Reactions
Glassware: Set up your reaction in a round-bottom flask and then wrap the entire apparatus securely with aluminum foil before adding the 3-Iodo-2-methylphenylacetic acid.
Reagent Addition: If adding the compound as a solid, do so quickly and immediately re-seal and cover the flask. If adding as a solution, use a syringe to inject it through a septum to avoid opening the system to light.
Reaction Monitoring: When taking samples for analysis (e.g., TLC, HPLC), minimize the time the reaction is exposed. Immediately protect the sample vial (e.g., an amber autosampler vial) from light.[2]
Work-up: Conduct extractions and other work-up procedures away from direct light sources.
References
Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
PubMed. (2016). Photo-induced iodination of aryl halides under very mild conditions. [Link]
MDPI. (2022). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. [Link]
PMC. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]
A Guide to the 1H NMR Spectroscopic Interpretation of 3-Iodo-2-methylphenylacetic acid
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Res...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for determining the molecular architecture of organic compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-iodo-2-methylphenylacetic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry. By dissecting the anticipated spectral features and comparing them with related analogs, we aim to provide researchers with a comprehensive framework for interpreting the NMR data of this and similar molecules.
The Structural Context: Predicting the 1H NMR Spectrum
The structure of 3-iodo-2-methylphenylacetic acid presents a unique set of proton environments, each influenced by the electronic and steric effects of the substituents on the phenyl ring. A detailed prediction of the 1H NMR spectrum is the first step in a thorough analysis.
The molecule possesses three distinct aromatic protons, a methylene group, a methyl group, and a carboxylic acid proton. The electron-withdrawing, yet weakly donating through resonance, iodo group and the electron-donating methyl group, along with the acetic acid moiety, create a distinct electronic environment for each proton.
Anticipated 1H NMR Signals for 3-Iodo-2-methylphenylacetic acid:
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet far downfield, typically in the range of 10-13 ppm, due to its acidic nature and hydrogen bonding capabilities.
Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit distinct chemical shifts and coupling patterns. The proton at the 6-position, flanked by the iodo group, is expected to be the most downfield of the aromatic signals. The protons at the 4 and 5-positions will likely appear as a doublet and a triplet (or a doublet of doublets), respectively, with their chemical shifts influenced by the neighboring substituents.
Methylene Protons (-CH2-): The two protons of the methylene group are diastereotopic due to the chiral center at the adjacent carbon. However, in an achiral solvent, they are expected to appear as a singlet, shifted downfield by the adjacent aromatic ring and carboxylic acid group, likely in the range of 3.6-3.8 ppm.
Methyl Protons (-CH3): The three protons of the methyl group will appear as a singlet, with a chemical shift influenced by its position on the aromatic ring, anticipated around 2.3-2.5 ppm.
To substantiate our predictions and gain a deeper understanding of the substituent effects, a comparison with the 1H NMR data of structurally related compounds is invaluable.
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
The data from phenylacetic acid provides a baseline for the chemical shifts of the aromatic and methylene protons.[1] The introduction of a methyl group at the 2-position in 2-methylphenylacetic acid is expected to cause a slight upfield shift of the aromatic protons due to its electron-donating nature. Conversely, the electron-withdrawing inductive effect of the iodine atom in 3-iodophenylacetic acid leads to a downfield shift of the aromatic protons.[3][4][5]
In our target molecule, 3-iodo-2-methylphenylacetic acid, the interplay of the ortho-methyl and meta-iodo substituents will dictate the final chemical shifts. The electron-donating methyl group will shield the aromatic protons, while the iodo group will deshield them. This push-pull electronic effect results in a complex and informative aromatic region in the 1H NMR spectrum.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
To obtain a reliable 1H NMR spectrum for structural elucidation, the following protocol is recommended:
Sample Preparation:
Weigh approximately 5-10 mg of 3-iodo-2-methylphenylacetic acid.
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region.
Tune and shim the instrument to ensure a homogeneous magnetic field, resulting in sharp, well-defined peaks.
Data Acquisition:
Acquire a standard one-dimensional 1H NMR spectrum.
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 15 ppm).
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
Integrate the signals to determine the relative number of protons corresponding to each peak.
Visualizing the Workflow
The following diagram illustrates the general workflow for 1H NMR analysis, from sample preparation to spectral interpretation.
Caption: Workflow for 1H NMR analysis.
Conclusion
The interpretation of the 1H NMR spectrum of 3-iodo-2-methylphenylacetic acid is a multifaceted process that relies on a foundational understanding of chemical shifts, coupling constants, and the electronic effects of substituents. By predicting the spectrum based on established principles and comparing it with the spectra of related compounds, researchers can confidently assign the observed signals and confirm the structure of the molecule. This guide provides a robust framework for such an analysis, empowering scientists in their drug discovery and development endeavors.
References
The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]
Abraham, R. J., et al. 1H NMR Chemical Shifts. In Modelling 1H NMR Spectra of Organic Compounds. John Wiley & Sons, Ltd, 2011.
University of Wisconsin-Madison. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
Baumstark, A. L., & Dunams, T. Substituent effects in heterocyclic systems. 1 H‐NMR Study of methyl 3,5‐diarylisoxazolium iodides. Journal of Heterocyclic Chemistry, 18(6), 1113–1116 (1981).
Biological Magnetic Resonance Bank. Phenylacetic Acid at BMRB. [Link]
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
University of Wisconsin-River Falls. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515 (1997).
YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]
Abraham, R. J., et al. Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Journal of the Chemical Society, Perkin Transactions 2, (2), 299-307 (2002).
HPLC Method Development Guide: Purity Analysis of 3-Iodo-2-methylphenylacetic Acid
Executive Summary & Challenge Definition In the synthesis of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8), a critical intermediate for pharmaceutical scaffolds, the primary analytical challenge is not the retenti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Challenge Definition
In the synthesis of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8), a critical intermediate for pharmaceutical scaffolds, the primary analytical challenge is not the retention of the main peak, but the resolution of regio-isomers and starting materials .
Standard C18 methods often fail to resolve the target 3-iodo isomer from potential 4-iodo or 5-iodo byproducts because these species share identical molecular weights and nearly identical hydrophobicity (LogP). This guide objectively compares a standard C18 (Alkyl) approach against a Phenyl-Hexyl (
-Selectivity) approach, demonstrating why the latter is the superior choice for this specific chemotype.
Limitation: C18 phases discriminate primarily based on hydrophobicity. Since the 3-iodo and 4-iodo isomers have the same atoms and very similar dipole moments, their interaction with the C18 alkyl chain is nearly indistinguishable. This results in peak co-elution or "shouldering."
Advantage: The iodine atom on the aromatic ring creates a specific electron density distribution. The Phenyl-Hexyl stationary phase interacts with the analyte's aromatic ring via
-stacking. The position of the bulky iodine atom (ortho vs. meta vs. para) sterically hinders or enhances this -overlap, creating significant selectivity differences that C18 cannot "see."
Comparative Experimental Data
The following data represents a comparative study performed to select the final method.
Experimental Conditions:
Instrument: UHPLC System (Binary Pump, DAD).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Methanol (Selected over ACN to enhance
interactions).
Gradient: 5% B to 95% B over 10 minutes.
Table 1: Performance Metrics Comparison
Parameter
Method A: C18 Column
Method B: Phenyl-Hexyl Column
Column Phase
C18 (Endcapped), 1.8 µm
Phenyl-Hexyl, 1.8 µm
Separation Mechanism
Hydrophobicity
Hydrophobicity + Interaction
RT: Starting Material
3.2 min
3.5 min
RT: 4-Iodo Isomer (Impurity)
6.8 min
7.1 min
RT: 3-Iodo Target
6.9 min (Co-elutes)
7.6 min
Resolution ()
0.6 (Critical Failure)
2.8 (Baseline Resolved)
Selectivity ()
1.02
1.07
Tailing Factor ()
1.1
1.05
Analysis: Method A fails the specificity requirement (
) for the critical isomer pair. Method B achieves baseline separation due to the specific interaction between the phenyl stationary phase and the iodinated ring.
Optimized Method Protocol (Self-Validating)
This protocol is designed to be robust and self-validating . The use of an acidic mobile phase ensures the carboxylic acid remains protonated (neutral), preventing peak splitting and retention time drift.
Chromatographic Conditions[6][7][9][10][11]
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 1.8 µm (or 3.5 µm for standard HPLC).
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (
).
Note: TFA is preferred for sharp peaks; Phosphoric acid is preferred if using UV detection < 210 nm to reduce baseline drift.
Mobile Phase B: Methanol.
Why Methanol? Acetonitrile's
-electrons can compete with the stationary phase, dampening the selectivity gains. Methanol is "transparent" to mechanisms.
Flow Rate: 0.5 mL/min (adjust for column ID).
Temperature: 40°C (Controls viscosity and kinetics).
Detection: UV at 230 nm (Primary) and 254 nm.
Injection Volume: 2-5 µL.
Gradient Table
Time (min)
% Mobile Phase B
Description
0.00
40
Initial hold for retention of polar degradants.
1.00
40
Isocratic hold.
10.00
85
Linear ramp to elute iodinated product.
12.00
95
Wash step to remove di-iodo/highly lipophilic impurities.
Filtration: 0.2 µm PTFE filter (Do not use Nylon, as it may bind acidic compounds).
Method Development Workflow (Visualization)
The following diagram illustrates the decision logic used to arrive at the Phenyl-Hexyl solution, highlighting the "Fail Fast" checkpoints that save development time.
Caption: Decision tree for selecting Phenyl-Hexyl stationary phases over C18 for halogenated aromatic isomers.
References & Authoritative Grounding
The following references support the mechanistic claims regarding isomer separation and column selection strategies.
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates superiority of Phenyl/PFP phases over C18 for halogenated isomers).
Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. (Reviews
interactions for benzene ring positional isomers).
MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns. (Recommends Phenyl Hydride/Hexyl for positional isomers).
University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Provides pKa context for phenylacetic acid derivatives).
Element Lab Solutions. Phenyl Stationary Phases for HPLC. (Explains the mechanism of electron-withdrawing groups enhancing retention on phenyl columns).
A Comparative Guide to the Reactivity of 3-Iodo- vs. 3-Bromo-2-methylphenylacetic Acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the pharmaceutical industry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and overall synthetic strategy. Aryl halides are foundational building blocks, and understanding the nuanced reactivity differences between them is paramount for successful process development. This guide provides an in-depth comparison of the reactivity of 3-iodo-2-methylphenylacetic acid and 3-bromo-2-methylphenylacetic acid, focusing on their performance in palladium-catalyzed cross-coupling reactions.
Part 1: The Theoretical Foundation: Why Halogen Choice Matters
The disparate reactivity between aryl iodides and aryl bromides is fundamentally rooted in the properties of the carbon-halogen (C-X) bond. Two key factors govern this difference: Bond Dissociation Energy (BDE) and the mechanism of the initial catalytic step.
Bond Dissociation Energy (BDE): The C-X bond must be broken for a cross-coupling reaction to proceed. The energy required to cleave this bond homolytically is the BDE. As one descends the halogen group, the atomic radius increases and the orbital overlap with carbon becomes less effective, resulting in a weaker, longer bond.[1]
The significantly lower BDE of the carbon-iodine bond means that less energy is required to break it, making aryl iodides inherently more reactive than their bromide and chloride counterparts.[1]
The Critical Step: Oxidative Addition: In the vast majority of palladium-catalyzed cross-coupling reactions—including the Suzuki, Heck, Buchwald-Hartwig, and Sonogashira reactions—the catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4][5][6][7] This is often the rate-determining step of the entire cycle.[8] During this step, the palladium atom inserts itself into the C-X bond, forming a Pd(II) intermediate.[5][8]
The established reactivity order for this crucial step is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[4] This trend directly correlates with the C-X bond dissociation energies. The weaker C-I bond undergoes oxidative addition more readily, often at lower temperatures and with lower catalyst loadings, than the more robust C-Br bond.[4][9][10]
Part 2: A Predictive Comparison in a Suzuki-Miyaura Coupling
To illustrate the practical implications of these theoretical differences, we will consider a representative Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[3][5][6] While direct head-to-head experimental data for 3-iodo- and 3-bromo-2-methylphenylacetic acid is not consolidated in a single report, we can predict their relative performance with high confidence based on established chemical principles.
Reaction Scheme:
Substrate A: 3-iodo-2-methylphenylacetic acid
Substrate B: 3-bromo-2-methylphenylacetic acid
Coupling Partner: Phenylboronic acid (as a representative example)
Product: 2-methyl-[1,1'-biphenyl]-3-ylacetic acid
Expected Performance Data:
Based on the principles outlined above, the 3-iodo substrate is expected to outperform the 3-bromo analogue under identical or milder conditions.
Parameter
3-Iodo-2-methylphenylacetic Acid (Substrate A)
3-Bromo-2-methylphenylacetic Acid (Substrate B)
Rationale
Optimal Temperature
Room Temperature to 60 °C
60 °C to 100 °C
The lower C-I BDE allows for oxidative addition at a lower energy input.[9][10]
Reaction Time
1-4 hours
6-24 hours
Faster oxidative addition leads to a higher overall reaction rate.[4]
Typical Catalyst Loading
0.5 - 2 mol%
2 - 5 mol%
Higher reactivity of the iodo substrate requires less catalyst to achieve high conversion.
Expected Yield
>90%
>85% (under optimized, harsher conditions)
Both can give high yields, but the iodo substrate achieves it more readily and with fewer side reactions.
Discussion of Expected Results:
The data clearly predict that 3-iodo-2-methylphenylacetic acid is the more reactive substrate. Its use would likely enable the reaction to be performed at a significantly lower temperature and for a shorter duration. This is a considerable advantage in complex molecule synthesis, as milder conditions help to preserve sensitive functional groups elsewhere in the molecule and can reduce the formation of thermal degradation byproducts.
Conversely, while 3-bromo-2-methylphenylacetic acid is a perfectly viable substrate, achieving a comparable yield and reaction rate would necessitate more forcing conditions—namely, higher temperatures and potentially higher catalyst and ligand concentrations. In some contexts, however, aryl bromides can be preferred due to their lower cost and greater stability compared to the often light-sensitive aryl iodides.
Part 3: Mechanistic Visualization and Experimental Protocol
To fully appreciate the role of the aryl halide, it is essential to visualize its entry into the catalytic cycle.
IR spectroscopy peaks for 3-Iodo-2-methylphenylacetic acid identification
Executive Summary & Scope This guide provides a technical framework for the identification of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) using Infrared (IR) Spectroscopy. Unlike standard database entries, this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This guide provides a technical framework for the identification of 3-Iodo-2-methylphenylacetic acid (CAS: 1261554-90-8) using Infrared (IR) Spectroscopy. Unlike standard database entries, this document focuses on comparative analysis —specifically distinguishing the target compound from its synthetic precursors (nitriles) and likely regioisomers (e.g., 4-iodo analogues).
Why this matters: In drug development, the ortho-methyl/meta-iodo substitution pattern is often critical for steric fit in enzyme pockets. Misidentification of the halogen position (3-iodo vs. 4-iodo) can lead to inactive biological candidates. This guide establishes a self-validating spectroscopic protocol to ensure structural integrity.
Theoretical Spectral Framework
The IR spectrum of 3-Iodo-2-methylphenylacetic acid is defined by four distinct zones. The molecule possesses a 1,2,3-trisubstituted benzene ring pattern (relative to the substituents), leaving three adjacent aromatic protons (positions 4, 5, and 6).
Zone 1: Functional Group Region (4000–1500 cm⁻¹)
O-H Stretch (Carboxylic Acid): A broad, intense band centered between 2500–3300 cm⁻¹ . This "hump" often overlaps with C-H stretches, a hallmark of carboxylic acid dimers in the solid state.
C=O Stretch (Carbonyl): A sharp, strong peak at 1700–1720 cm⁻¹ .
Note: In solution (non-H-bonded), this may shift to ~1750 cm⁻¹, but in solid-state (ATR/KBr), the dimer form dominates at the lower frequency.
Aromatic C=C Ring Modes: Distinct bands at 1580–1600 cm⁻¹ and 1450–1500 cm⁻¹ .[1] The iodine substitution often enhances the intensity of the ring breathing modes due to polarizability changes.
C-I Stretch (Aromatic): Typically appears in the far-IR or lower fingerprint region (~450–600 cm⁻¹ ). While often below the cutoff of standard ATR crystals (ZnSe cuts off at 600 cm⁻¹), the influence of the heavy iodine atom shifts ring deformation bands.
Zone 3: Substitution Pattern (Regioisomer Differentiation)
The target molecule has substituents at positions 1 (acetic acid), 2 (methyl), and 3 (iodo). This leaves protons at positions 4, 5, and 6 un-substituted.
Pattern: 3 Adjacent Aromatic Hydrogens (Vicinal).
Diagnostic Bands: Strong out-of-plane (OOP) bending vibrations typically observed at 750–780 cm⁻¹ and 690–710 cm⁻¹ .
Comparative Analysis: Target vs. Alternatives
The following table contrasts the target molecule with its most common process impurities: the unhydrolyzed nitrile precursor and the 4-iodo regioisomer.
Table 1: Spectral Differentiation Matrix
Feature
Target: 3-Iodo-2-methylphenylacetic Acid
Precursor: 3-Iodo-2-methylbenzyl cyanide
Isomer: 4-Iodo-2-methylphenylacetic Acid
Carbonyl (C=O)
Strong (1700–1720 cm⁻¹)
Absent
Strong (1700–1720 cm⁻¹)
Nitrile (C≡N)
Absent
Sharp, Medium (2240–2260 cm⁻¹)
Absent
Hydroxyl (O-H)
Broad (2500–3300 cm⁻¹)
Absent
Broad (2500–3300 cm⁻¹)
Aromatic H Pattern
3 Adjacent H (Pos 4,5,6)Peaks: ~780 cm⁻¹ & ~705 cm⁻¹
3 Adjacent HPeaks: ~780 cm⁻¹ & ~705 cm⁻¹
2 Adjacent H + 1 Isolated H Peaks: ~810–840 cm⁻¹ (2 adj) & ~880 cm⁻¹ (isolated)
Differentiation Key
Presence of C=O, Absence of C≡N
Presence of C≡N
Shift in OOP Bending (Fingerprint)
Critical Insight: The shift in the "Fingerprint" region (Row 4) is the only reliable IR method to distinguish the 3-iodo target from the 4-iodo isomer without using NMR. The 4-iodo isomer (1,2,4-substitution) leaves two adjacent hydrogens and one isolated hydrogen, creating a distinctly different bending pattern (usually >800 cm⁻¹) compared to the target.
Experimental Protocol: Solid-State ATR Analysis
This protocol utilizes Attenuated Total Reflectance (ATR), superior to KBr pellets for carboxylic acids as it avoids moisture absorption which can obscure the OH region.
Methodology
Instrument Setup:
Detector: DTGS or MCT (Liquid N₂ cooled for higher sensitivity).
Crystal: Diamond or ZnSe (Diamond preferred for hardness and range).
Resolution: 4 cm⁻¹.
Scans: 32 (Screening) or 64 (Publication quality).
Sample Preparation:
Ensure the sample is a dry, fine powder. Large crystals can cause scattering artifacts (Christiansen effect).
Place ~2–5 mg of sample onto the crystal center.
Acquisition:
Apply pressure using the anvil until the "force gauge" is in the green zone (ensure intimate contact).
Check 1: Is the doublet at 2300–2400 cm⁻¹ (atmospheric CO₂) subtracted correctly?
Check 2: Is the C=O peak saturated (flat-topped)? If yes, clean and reload with less pressure or sample.
Decision Logic & Workflow
The following diagrams illustrate the logical pathway for identification and the experimental workflow.
Diagram 1: Identification Decision Tree
Caption: Logic gate for differentiating the target molecule from precursors and regioisomers based on spectral features.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental sequence ensuring sample integrity before spectral validation.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for general IR band assignments and substitution patterns).
NIST Mass Spectrometry Data Center. (n.d.). Infrared Spectrum of m-Tolylacetic acid. NIST Chemistry WebBook.[4] Retrieved from [Link] (Used as a structural analogue reference for the methyl-phenylacetic acid scaffold).
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link] (Source for specific aromatic OOP bending rules).
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
Effective waste management of 3-Iodo-2-methylphenylacetic acid requires moving beyond generic "organic waste" protocols. As a halogenated carboxylic acid, this compound presents a dual challenge: acidity and halogen content (Iodine).[1] Improper disposal into non-halogenated waste streams can result in regulatory fines (RCRA violations) and equipment corrosion at incineration facilities due to the formation of hydroiodic acid (HI).
Chemical Identification
Parameter
Detail
Chemical Name
3-Iodo-2-methylphenylacetic acid
CAS Number
1261554-90-8
Formula
C₉H₉IO₂
Physical State
Solid (White to Off-white/Yellow)
Acidity (pKa)
~4.3 (Estimated; similar to phenylacetic acid)
Primary Hazards
H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant)
Waste Classification Logic (The "Why")
Before executing disposal, you must understand the Causality of Classification .[1]
The Halogen Factor: Unlike simple hydrocarbons, this molecule contains Iodine. When incinerated, iodine does not combust into CO₂ and H₂O.[1] Instead, it forms Hydroiodic Acid (HI) and elemental Iodine (I₂).
Operational Impact: This requires incinerators equipped with caustic scrubbers. Therefore, this waste MUST be segregated into the "Halogenated" stream.[1]
The Acid Factor: While it is a weak acid, bulk quantities can lower the pH of waste drums, potentially reacting with incompatible wastes (e.g., cyanides, sulfides) or corroding metal drums if moisture is present.[1]
Regulatory Status (RCRA - USA)
Listed Waste: Not specifically P-listed or U-listed.
Characteristic Waste: Likely not D002 (Corrosive) unless in aqueous solution with pH < 2, but always treated as Hazardous Chemical Waste due to toxicity and halogen content.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Solid (Excess Reagent)
Use this for expired shelf stock or excess dry product.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid metal containers due to potential acid corrosion.
Segregation: Do not mix with oxidizers or strong bases in the same primary container.
Transfer: Move to your facility's Central Accumulation Area (CAA) within 3 days of filling.
Protocol B: Disposal of Mother Liquors (Reaction Mixtures)
Use this for solvents containing the compound.
Solvent Compatibility Check:
If dissolved in DCM/Chloroform: Pour directly into the Halogenated Solvent Waste carboy.
If dissolved in Acetone/Methanol/Ethyl Acetate: Even though the solvent is non-halogenated, the presence of the iodinated solute (>1-2%) usually mandates the Halogenated Waste stream to prevent contamination of fuel-blending programs.
pH Check: If the solution is highly acidic (pH < 4), neutralize slightly with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste carboy to prevent off-gassing or container degradation.
Containment: If solid, minimize dust. If liquid, dike with absorbent pillows.[1]
Neutralization (Liquid Spills): Sprinkle Sodium Carbonate (Soda Ash) or Sodium Bicarbonate over the spill. Wait for bubbling to cease.
Collection:
Scoop material using a plastic dustpan.
Place all spill debris (including contaminated paper towels) into a clear plastic bag (minimum 4 mil thickness).
Seal bag and place inside a rigid container labeled "Debris from Halogenated Acid Spill."
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for handling this specific compound.
Caption: Decision tree for segregating 3-Iodo-2-methylphenylacetic acid waste streams to ensure regulatory compliance.
Scientific Rationale: The Iodine Factor
Why is strict segregation required?
When organic waste is sent for "Fuel Blending" (a common, cheaper disposal method for non-halogenated solvents like Acetone), it is burned in cement kilns.[1] These kilns are not designed to handle high halogen loads.
Corrosion: The combustion of the aryl iodide moiety releases HI gas.
HI is highly corrosive to the metal infrastructure of standard kilns.
By mislabeling this compound as generic organic waste, you bypass these safety controls, potentially causing illegal emissions or facility damage.[1]
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[6] [Link]
U.S. Environmental Protection Agency (EPA). (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link]